Fenmetozole Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Propriétés
Numéro CAS |
23712-05-2 |
|---|---|
Formule moléculaire |
C10H11Cl3N2O |
Poids moléculaire |
281.6 g/mol |
Nom IUPAC |
2-[(3,4-dichlorophenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C10H10Cl2N2O.ClH/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10;/h1-2,5H,3-4,6H2,(H,13,14);1H |
Clé InChI |
AOMZMOWSWJHDRD-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)COC2=CC(=C(C=C2)Cl)Cl.Cl |
Apparence |
Solid powder |
Autres numéros CAS |
23712-05-2 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Fenmetozole HCl |
Origine du produit |
United States |
Foundational & Exploratory
Fenmetozole Hydrochloride: A Technical Overview of a Discontinued Investigational Drug
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fenmetozole (B1672513) Hydrochloride, also known by its developmental code DH-524, is a compound that was the subject of pharmaceutical research in the 1970s. Initially patented as an antidepressant, it was later investigated for its potential to antagonize the effects of ethanol (B145695). However, clinical studies demonstrated a lack of efficacy, and in some cases, an potentiation of alcohol's effects. Consequently, Fenmetozole was never marketed and its development was discontinued (B1498344). This technical guide provides a comprehensive overview of the available information on the discovery, history, mechanism of action, and clinical evaluation of Fenmetozole Hydrochloride, based on the limited publicly accessible data.
Discovery and History
The development of Fenmetozole appears to have been short-lived. A review of the available scientific literature indicates that research into its properties and clinical effects was primarily conducted and published in the mid to late 1970s. These studies, while limited, provide the bulk of our current understanding of this compound.
Mechanism of Action
This compound acts as an α2-adrenergic receptor antagonist.[1] The α2-adrenergic receptors are G protein-coupled receptors (GPCRs) that are part of the sympathetic nervous system. They are primarily located on presynaptic nerve terminals and mediate a negative feedback loop for the release of norepinephrine (B1679862). When activated by an agonist, these receptors inhibit the further release of norepinephrine, leading to a decrease in sympathetic outflow.
As an antagonist, Fenmetozole blocks the α2-adrenergic receptors, thereby preventing the inhibitory feedback mechanism. This leads to an increased release of norepinephrine from presynaptic neurons. The initial hypothesis for its use as an ethanol antagonist may have been that this increase in noradrenergic activity could counteract the central nervous system depressant effects of alcohol.
Signaling Pathway
The signaling pathway of an α2-adrenergic receptor antagonist like Fenmetozole involves the disinhibition of adenylyl cyclase. Normally, the activation of the α2-adrenergic receptor by an agonist leads to the activation of an inhibitory G protein (Gi), which in turn inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP). By blocking this receptor, Fenmetozole prevents the Gi-mediated inhibition of adenylyl cyclase, leading to a relative increase in cAMP levels and subsequent downstream signaling.
Experimental Protocols and Clinical Trials
Study on Acute Alcohol Intoxication in Men (McNamee et al., 1975)
-
Objective: To determine the efficacy of Fenmetozole in antagonizing the effects of acute alcohol intoxication.
-
Study Design: A double-blind, placebo-controlled trial.
-
Participants: Forty healthy adult male volunteers.
-
Intervention: Participants were administered either a placebo or Fenmetozole at doses of 100 mg and 200 mg prior to alcohol consumption.
-
Outcome Measures: Assessment of cognitive, perceptual, motor, and affective changes associated with acute alcohol intoxication.
-
Results: Pretreatment with Fenmetozole failed to antagonize or attenuate the effects of acute alcohol intoxication.
Combined Effects of Fenmetozole and Ethanol (Griffis et al., 1978)
-
Objective: To investigate the combined effects of Fenmetozole and ethanol on mental and motor performance.
-
Study Design: A controlled clinical trial.
-
Participants: Eight male subjects.
-
Intervention: Participants received either no drug or 200 mg of Fenmetozole one hour before consuming a beverage containing either no ethanol or 50 ml/70 kg of ethanol.
-
Outcome Measures: Tests measuring mental and motor performance, as well as subjective symptoms.
-
Results: Fenmetozole alone was found to impair standing steadiness but showed some improvement in one mental performance test. It did not antagonize the performance decrements induced by ethanol. The subjective symptoms caused by Fenmetozole were additive to those of ethanol.[2]
Quantitative Data
Detailed quantitative data from the early clinical trials of Fenmetozole are not available in the public domain. The published abstracts of these studies provide qualitative summaries of the findings rather than specific numerical data on physiological and psychological measures. Therefore, a structured table of quantitative data cannot be compiled.
Synthesis
A specific, detailed synthesis protocol for this compound is not described in the readily available scientific literature.
Conclusion
This compound is a historical investigational drug that ultimately failed to demonstrate clinical efficacy for its intended use as an ethanol antagonist. Its development was halted, and it was never commercialized. The available information, primarily from studies conducted in the 1970s, indicates that while the compound has a defined mechanism of action as an α2-adrenergic receptor antagonist, this did not translate into a therapeutic benefit for alcohol intoxication. This case serves as an important example in the history of pharmacology, illustrating that a plausible mechanism of action does not always predict clinical success. The lack of detailed publicly available data on its synthesis, initial patent, and comprehensive clinical trial results limits a full retrospective analysis but underscores its status as a discontinued and largely forgotten investigational compound.
References
Fenmetozole Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Fenmetozole (2-[(3,4-dichlorophenoxy)methyl]-4,5-dihydro-1H-imidazole) is an imidazoline (B1206853) derivative that has been characterized as an α2-adrenergic receptor antagonist.[1] The α2-adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating neurotransmitter release and sympathetic nervous system activity.[2][3] By antagonizing these receptors, Fenmetozole Hydrochloride modulates noradrenergic signaling, which is the basis for its potential therapeutic effects.
Core Mechanism of Action: α2-Adrenergic Receptor Antagonism
The primary mechanism of action of this compound is the competitive antagonism of α2-adrenergic receptors. These receptors are predominantly coupled to the inhibitory G protein, Gi.
α2-Adrenergic Receptor Subtypes
There are three main subtypes of α2-adrenergic receptors in humans: α2A, α2B, and α2C.[3] These subtypes have distinct tissue distributions and physiological roles. The α2A subtype is significantly involved in the modulation of neurotransmission in the brain.[3] While the specific binding profile of Fenmetozole across these subtypes is not extensively documented, its action as an antagonist would impact the signaling of all subtypes it binds to.
Signaling Pathway
In their active state, α2-adrenergic receptors, upon binding to agonists like norepinephrine (B1679862) and epinephrine, activate the associated Gi protein. This activation leads to the dissociation of the Gαi subunit from the Gβγ dimer. The Gαi subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][4]
Fenmetozole, as an antagonist, binds to the α2-adrenergic receptor but does not induce the conformational change necessary for Gi protein activation. By occupying the binding site, it prevents endogenous agonists from activating the receptor, thereby inhibiting the downstream signaling cascade. This leads to a disinhibition of adenylyl cyclase, potentially increasing cAMP levels, and subsequently modulating the activity of protein kinase A (PKA) and other downstream effectors.
Quantitative Data
Specific binding affinity data (Ki or IC50 values) for this compound at the different α2-adrenergic receptor subtypes are not extensively reported in the publicly available scientific literature. To provide a framework for understanding the expected potency of such an antagonist, the following table includes binding affinities for other well-characterized α2-adrenergic receptor antagonists.
| Antagonist | Receptor Subtype | Ki (nM) | Reference Compound |
| Yohimbine (B192690) | α2A | 1.5 | [3H]Rauwolscine |
| α2B | 5.0 | [3H]Rauwolscine | |
| α2C | 2.5 | [3H]Rauwolscine | |
| Rauwolscine | α2A | 0.6 | Self |
| α2B | 1.3 | Self | |
| α2C | 0.8 | Self | |
| Idazoxan | α2A | 2.0 | [3H]Idazoxan |
| α2B | 10.0 | [3H]Idazoxan | |
| α2C | 3.0 | [3H]Idazoxan |
Note: The lack of specific quantitative data for Fenmetozole highlights a gap in the current understanding of its detailed pharmacological profile.
Experimental Protocols
The characterization of an α2-adrenergic receptor antagonist like Fenmetozole typically involves radioligand binding assays and functional assays.
Radioligand Binding Assay (General Protocol)
This protocol is a representative example for determining the binding affinity of a test compound like Fenmetozole.
Objective: To determine the inhibition constant (Ki) of this compound for α2-adrenergic receptor subtypes.
Materials:
-
Cell membranes expressing a specific human α2-adrenergic receptor subtype (α2A, α2B, or α2C).
-
Radioligand (e.g., [3H]Rauwolscine or [3H]RX821002).
-
Test compound: this compound.
-
Non-specific binding control (e.g., high concentration of yohimbine or phentolamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor subtype of interest in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Fenmetozole concentration. Determine the IC50 value (the concentration of Fenmetozole that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Potential Therapeutic Implications
Antidepressant Effects
The initial investigation of Fenmetozole as an antidepressant is based on the noradrenergic hypothesis of depression, which suggests that a deficit in noradrenergic signaling contributes to the pathophysiology of the disorder.[1] By blocking presynaptic α2-autoreceptors, Fenmetozole would increase the release of norepinephrine into the synaptic cleft, thereby enhancing noradrenergic neurotransmission. This is a mechanism shared by other established antidepressants, such as mirtazapine.
Ethanol (B145695) Antagonism
The study of Fenmetozole as an ethanol antagonist is less well-defined. Ethanol has complex effects on multiple neurotransmitter systems. It is plausible that by modulating the noradrenergic system, Fenmetozole could counteract some of the central nervous system depressant effects of ethanol. However, clinical studies on this application have not yielded conclusive positive results.
Conclusion
This compound is an α2-adrenergic receptor antagonist. Its mechanism of action is centered on the blockade of inhibitory Gi-coupled signaling, leading to a modulation of noradrenergic neurotransmission. While its clinical development has not progressed, the study of Fenmetozole and similar compounds provides valuable insights into the role of the α2-adrenergic system in various physiological and pathological processes. Further research to quantify its binding affinities and functional effects on specific α2-adrenergic receptor subtypes would be necessary to fully elucidate its pharmacological profile.
References
- 1. Clinical trial of imidazoline (DH-524) as an antidepressant. I. Browsing phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Molecular pharmacology of alpha 2-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Science of α2-Adrenergic Receptor Antagonism: A Technical Guide
Disclaimer: The compound "Fenmetozole Hydrochloride" is not found in the current scientific literature as a recognized α2-adrenergic receptor antagonist. This guide will, therefore, serve as a comprehensive technical overview of the principles, methodologies, and data interpretation central to the study of α2-adrenergic receptor antagonists, using a well-characterized, representative antagonist as a working example. The data and protocols presented are illustrative of the process of characterizing such a compound.
Introduction to α2-Adrenergic Receptors
The α2-adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating the sympathetic nervous system.[1] There are three main subtypes: α2A, α2B, and α2C.[1][2] These receptors are activated by endogenous catecholamines like norepinephrine (B1679862) and epinephrine.[1] Located on presynaptic nerve terminals, they inhibit the further release of norepinephrine, acting as a key negative feedback mechanism.[1] They are also found postsynaptically in various tissues, including the brain, blood vessels, and kidneys, where they mediate a range of physiological responses such as blood pressure regulation, sedation, and analgesia.[2][3] The α2-adrenergic receptors are coupled to inhibitory G proteins (Gi), which, upon activation, initiate a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1]
The Role of Antagonists in Elucidating α2-Adrenergic Function
α2-adrenergic receptor antagonists are invaluable tools in both research and clinical settings. By blocking the binding of endogenous agonists, these compounds prevent the activation of α2-adrenergic receptors, thereby inhibiting their downstream signaling. This action can lead to an increase in norepinephrine release from sympathetic nerve terminals and a reversal of the physiological effects mediated by α2-receptor activation.[4][5] The study of these antagonists allows for the detailed exploration of the physiological and pathological roles of the α2-adrenergic system.
Quantitative Analysis of a Representative α2-Adrenergic Antagonist
To characterize the interaction of an antagonist with α2-adrenergic receptors, a series of quantitative assays are employed. The following tables summarize representative data for a well-studied α2-adrenergic antagonist, which we will refer to as "Representative Antagonist" for illustrative purposes.
Radioligand Binding Affinity
Binding assays are conducted to determine the affinity of the antagonist for the different α2-adrenergic receptor subtypes. This is typically achieved through competitive binding experiments where the antagonist competes with a radiolabeled ligand for binding to the receptor. The resulting data is used to calculate the inhibition constant (Ki), a measure of the antagonist's binding affinity.
| Receptor Subtype | Radioligand | Representative Antagonist Ki (nM) | Reference |
| α2A | [³H]-Rauwolscine | 0.8 | [6] |
| α2B | [³H]-Rauwolscine | 3.5 | [6] |
| α2C | [³H]-Rauwolscine | 1.2 | [6] |
Functional Antagonism
Functional assays measure the ability of the antagonist to inhibit the biological response induced by an α2-adrenergic agonist. A common method is to measure the inhibition of agonist-induced reduction in cAMP levels. The half-maximal inhibitory concentration (IC50) is determined, which represents the concentration of the antagonist required to inhibit 50% of the agonist's effect.
| Receptor Subtype | Agonist | Measured Effect | Representative Antagonist IC50 (nM) |
| α2A | UK-14,304 | Inhibition of Forskolin-stimulated cAMP | 15 |
| α2B | UK-14,304 | Inhibition of Forskolin-stimulated cAMP | 45 |
| α2C | UK-14,304 | Inhibition of Forskolin-stimulated cAMP | 20 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize α2-adrenergic receptor antagonists.
Radioligand Binding Assay Protocol
This protocol outlines a typical competitive radioligand binding assay.
-
Membrane Preparation:
-
Cells stably expressing the desired α2-adrenergic receptor subtype are harvested.
-
The cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, the following are added:
-
Cell membranes (containing the receptor).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Rauwolscine).
-
Varying concentrations of the unlabeled antagonist.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity ligand (e.g., yohimbine).
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Detection and Analysis:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data is analyzed using non-linear regression to determine the IC50 of the antagonist, from which the Ki can be calculated using the Cheng-Prusoff equation.[7]
-
Functional cAMP Assay Protocol
This protocol describes a functional assay to measure the antagonist's ability to block agonist-induced inhibition of cAMP production.
-
Cell Culture and Treatment:
-
Cells expressing the target α2-adrenergic receptor subtype are seeded in a multi-well plate and grown to confluence.
-
The cells are pre-incubated with varying concentrations of the antagonist for a set period (e.g., 30 minutes).
-
A fixed concentration of an α2-adrenergic agonist (e.g., UK-14,304) is then added in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (B1673556) (to stimulate adenylyl cyclase and produce a measurable level of cAMP).
-
The plate is incubated for a further specified time (e.g., 30 minutes).
-
-
cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
The data is plotted as the percentage of inhibition of the agonist's effect versus the antagonist concentration.
-
Non-linear regression analysis is used to determine the IC50 value of the antagonist.
-
Visualizing Molecular Pathways and Experimental Processes
α2-Adrenergic Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of α2-adrenergic receptors and the point of intervention for an antagonist.
Caption: α2-Adrenergic receptor signaling pathway and antagonist action.
Experimental Workflow for Antagonist Characterization
This diagram outlines a typical workflow for the in vitro characterization of a potential α2-adrenergic receptor antagonist.
Caption: Workflow for in vitro characterization of an α2-antagonist.
Logical Relationship of α2-Adrenergic Antagonism
This diagram illustrates the logical cause-and-effect relationship of an α2-adrenergic antagonist.
Caption: Logical flow of α2-adrenergic antagonist action.
Conclusion
The characterization of an α2-adrenergic receptor antagonist is a multi-faceted process that relies on a combination of precise in vitro assays and a thorough understanding of the underlying molecular pharmacology. By employing radioligand binding studies to determine affinity and functional assays to assess antagonistic potency, researchers can build a comprehensive profile of a compound's activity. This data, combined with selectivity profiling and in vivo studies, is essential for the development of novel therapeutic agents targeting the α2-adrenergic system. While "this compound" does not appear in the current scientific literature, the principles and methodologies outlined in this guide provide a robust framework for the investigation of any potential α2-adrenergic receptor antagonist.
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Alpha(2)-adrenergic receptor signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interest of alpha2-adrenergic agonists and antagonists in clinical practice: background, facts and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Initial Antidepressant Research on Fenmetozole Hydrochloride: A Technical Overview
An early investigation into the therapeutic potential of Fenmetozole Hydrochloride (also known as DH-524) identified it as a compound with antidepressant properties. Classified as an imidazoline (B1206853) derivative, this research, primarily documented in a 1969 clinical trial, positioned Fenmetozole as a candidate for the treatment of depressive disorders. While comprehensive data from this initial research is limited in modern databases, this guide synthesizes the available information to provide a technical overview for researchers, scientists, and drug development professionals.
Chemical and Pharmacological Profile
Fenmetozole, with the chemical name 2-((3,4-dichlorophenoxy)methyl)-2-imidazoline, belongs to the imidazoline class of compounds. Its hydrochloride salt was the form investigated for its therapeutic effects. The molecular formula of Fenmetozole is C10H10Cl2N2O.
Experimental Protocols
Synthesis of Imidazoline Derivatives
A general synthetic route for 2-substituted imidazolines, the class of compounds to which Fenmetozole belongs, has been described. While the specific protocol for Fenmetozole is not detailed in the available literature, a representative synthesis for a structurally similar compound, 2-((4-chlorophenoxy)methyl)-2-imidazoline hydrochloride, involves the reaction of a phenoxyacetonitrile (B46853) derivative with ethylenediamine (B42938) p-toluenesulfonate in a high-boiling point solvent such as 1,2-dichlorobenzene, followed by conversion to the hydrochloride salt.
General Workflow for Imidazoline Synthesis:
Clinical Investigation: "Browsing Phase" Trial
The initial clinical evaluation of Fenmetozole (DH-524) was described as a "browsing phase" trial. This terminology suggests a preliminary, exploratory study design aimed at identifying a signal of efficacy and assessing safety in a small group of patients. The study, published in 1969, included adult patients diagnosed with bipolar disorder.
The trial was designed to gather initial data on the potential antidepressant effects of DH-524. While specific details on the experimental protocol are scarce, a typical "browsing phase" study of that era would likely have involved the following steps:
Quantitative Data Summary
Due to the limited accessibility of the full 1969 clinical trial report, a comprehensive table of quantitative data cannot be constructed. The available information confirms the following:
| Parameter | Value |
| Compound Name | This compound |
| Alternative Name | DH-524 |
| Chemical Class | Imidazoline |
| Indication Studied | Bipolar Disorder |
| Clinical Trial Phase | "Browsing Phase" (Exploratory) |
| Year of Publication | 1969 |
Signaling Pathway Hypothesis
Based on the pharmacology of other imidazoline antidepressants, a hypothetical signaling pathway for Fenmetozole can be proposed. This would involve the modulation of both the noradrenergic and serotonergic systems.
Proposed Mechanism of Action:
-
α2-Adrenoreceptor Antagonism: Fenmetozole may block presynaptic α2-adrenoreceptors on noradrenergic neurons. This action would disinhibit the release of norepinephrine (B1679862), leading to increased synaptic concentrations of this neurotransmitter.
-
Serotonin (B10506) Reuptake Inhibition: Concurrently, Fenmetozole might inhibit the serotonin transporter (SERT), preventing the reuptake of serotonin from the synaptic cleft and thereby increasing its availability to bind to postsynaptic receptors.
Conclusion
The initial research into this compound (DH-524) represents an early effort in the exploration of imidazoline derivatives for the treatment of depression. While the available information is sparse, it provides a foundation for understanding the historical context of antidepressant drug discovery. Further research, including the retrieval of original study documentation, would be necessary to construct a more complete picture of Fenmetozole's pharmacological profile and clinical potential. The hypothesized dual mechanism of action, targeting both norepinephrine and serotonin systems, remains a relevant strategy in modern psychopharmacology.
Early Investigations into Fenmetozole Hydrochloride as an Ethanol Antagonist: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for effective pharmacological antagonists for ethanol (B145695) intoxication has been a long-standing endeavor in neuroscience and drug development. In the late 1970s, a period marked by burgeoning research into the neurochemical underpinnings of alcohol's effects, various compounds were screened for their potential to reverse the performance-degrading actions of ethanol. Among these was Fenmetozole (B1672513), an imidazole (B134444) derivative. This technical guide provides an in-depth review of the early clinical research on Fenmetozole as a potential ethanol antagonist, placing the findings within the scientific context of the era, which was heavily focused on the role of the γ-aminobutyric acid (GABA) system in ethanol's mechanism of action.
Core Study: Fenmetozole and Ethanol Interaction (1978)
A singular, key clinical study published in 1978 investigated the combined effects of fenmetozole and ethanol on human performance. This study stands as the primary piece of early research into the potential ethanol-antagonizing properties of this compound. The findings, however, did not support the hypothesis that fenmetozole could counteract ethanol-induced deficits.
Experimental Protocol
The study employed a controlled, double-blind methodology to assess the interaction between fenmetozole and ethanol.
-
Subjects: The study involved eight healthy male participants.
-
Dosing Regimen:
-
Fenmetozole: A single oral dose of 200 mg was administered.
-
Ethanol: An oral dose of 50 ml per 70 kg of body weight was consumed one hour after the administration of fenmetozole (or placebo).
-
-
Performance Assessment: A battery of tests designed to measure mental and motor performance was administered two hours after the ingestion of fenmetozole. While the specific names of all tests were not detailed in the available abstract, they were designed to quantify key aspects of cognitive and motor function impaired by ethanol. Standing steadiness was explicitly mentioned as one of the measured parameters.
-
Subjective Effects: The Cornell Medical Index was utilized to gauge the subjective symptoms experienced by the participants.
The experimental workflow can be visualized as follows:
An In-depth Technical Guide to Fenmetozole Hydrochloride: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenmetozole hydrochloride is an investigational compound recognized for its antagonistic effects on ethanol (B145695), particularly its ability to modulate cerebellar cyclic guanosine (B1672433) monophosphate (cGMP) levels. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known pharmacological characteristics of this compound. Detailed experimental methodologies are outlined, and key signaling pathway interactions are visualized to support further research and development efforts in neuropharmacology and related fields.
Chemical Structure and Identification
This compound is the hydrochloride salt of the base compound Fenmetozole. Its chemical structure is characterized by a dichlorophenoxy methyl group attached to a dihydro-1H-imidazole ring.
IUPAC Name: 2-[(3,4-dichlorophenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride[1]
Chemical Formula: C₁₀H₁₁Cl₃N₂O[1]
Molecular Weight: 281.56 g/mol [1]
CAS Number: 23712-05-2[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁Cl₃N₂O | [1] |
| Molecular Weight | 281.56 g/mol | [1] |
| CAS Number | 23712-05-2 | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO and Water | [2] |
| Relative Density | 1.43 g/cm³ | [3] |
| Melting Point | Data not available | |
| pKa | Data not available |
Pharmacological Properties and Mechanism of Action
The primary pharmacological effect of this compound reported in the literature is its antagonism of the central nervous system effects of ethanol. This action is linked to its modulation of cyclic guanosine monophosphate (cGMP) levels in the cerebellum.
Antagonism of Ethanol's Effects
Fenmetozole has been shown to attenuate the reduction in cerebellar cGMP content induced by ethanol. Interestingly, when administered alone, Fenmetozole can significantly elevate cGMP levels.[1][2] This suggests an interaction with the signaling pathways that regulate cGMP synthesis and degradation.
Modulation of the cGMP Signaling Pathway
The precise mechanism by which Fenmetozole modulates cGMP levels is not fully elucidated. Potential mechanisms could involve the direct or indirect modulation of guanylate cyclase (the enzyme responsible for cGMP synthesis) or the inhibition of phosphodiesterases (PDEs) that degrade cGMP. Further research is required to identify the specific molecular targets of Fenmetozole within this pathway.
The proposed interaction of Fenmetozole with the cGMP signaling pathway in the context of ethanol's effects is depicted below.
Caption: Proposed modulation of the cGMP signaling pathway by Fenmetozole and Ethanol.
Experimental Protocols
Detailed experimental protocols for the study of this compound are not widely published. However, based on its known pharmacological effects, standard methodologies can be adapted. The following sections outline general protocols for key experiments.
In Vivo Assessment of Ethanol Antagonism
This protocol describes a general workflow for evaluating the ability of Fenmetozole to counteract the motor-incoordinating effects of ethanol in a rodent model.
Caption: General workflow for an in vivo ethanol antagonism study.
Methodology:
-
Animal Model: Male C57BL/6J mice are commonly used for studies of ethanol's effects on motor coordination.
-
Acclimatization: Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and allowed to acclimate for at least one week before the experiment.
-
Grouping: Randomly assign mice to experimental groups (n=8-12 per group) to receive either vehicle, Fenmetozole, ethanol, or a combination.
-
Drug Administration: Administer this compound (dissolved in a suitable vehicle, e.g., saline) or vehicle via intraperitoneal (i.p.) injection. After a predetermined pretreatment time (e.g., 30 minutes), administer ethanol (e.g., 20% w/v in saline, i.p.) or vehicle.
-
Behavioral Testing: At the time of expected peak ethanol effect (e.g., 15-30 minutes post-injection), assess motor coordination using a rotarod apparatus. Record the latency to fall for each animal.
-
Data Analysis: Analyze the data using appropriate statistical methods, such as a two-way ANOVA, to determine the main effects of Fenmetozole and ethanol and any interaction between them.
Measurement of Cerebellar cGMP Levels
This protocol provides a general framework for quantifying the effect of Fenmetozole on cGMP levels in the cerebellum.
Methodology:
-
Animal Treatment: Treat animals with this compound, ethanol, or a combination as described in the in vivo antagonism protocol.
-
Tissue Collection: At the desired time point, euthanize the animals by a method that minimizes post-mortem changes in cyclic nucleotides, such as focused microwave irradiation of the head.
-
Cerebellum Dissection: Rapidly dissect the cerebellum on a cold surface.
-
Tissue Homogenization: Homogenize the cerebellar tissue in a suitable buffer (e.g., ice-cold 6% trichloroacetic acid).
-
cGMP Extraction: Centrifuge the homogenate and collect the supernatant. The supernatant can be washed with water-saturated diethyl ether to remove the trichloroacetic acid.
-
Quantification: Measure the cGMP concentration in the extracts using a commercially available enzyme immunoassay (EIA) kit.
-
Protein Assay: Determine the protein concentration in the tissue pellet to normalize the cGMP levels.
-
Data Analysis: Express cGMP levels as pmol/mg protein and analyze the data using appropriate statistical tests.
Radioligand Binding Assay for Target Identification
To identify the molecular target(s) of Fenmetozole, radioligand binding assays can be employed. This is a general protocol that would need to be adapted based on the putative receptor or enzyme of interest.
Caption: General workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from the brain region of interest (e.g., cerebellum) from untreated animals.
-
Assay Conditions: In a multi-well plate, incubate the membrane preparation with a specific radioligand for a putative target (e.g., a phosphodiesterase subtype) and increasing concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of Fenmetozole to determine the IC₅₀ value (the concentration of Fenmetozole that inhibits 50% of specific radioligand binding). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Future Directions
The existing data on this compound highlight its potential as a pharmacological tool for studying the neurobiology of ethanol's effects. However, significant knowledge gaps remain. Future research should prioritize:
-
Determination of Physicochemical Properties: Experimental determination of the melting point and pKa is essential for a complete physicochemical profile.
-
Elucidation of the Precise Mechanism of Action: Further studies are needed to identify the direct molecular target(s) of Fenmetozole within the cGMP signaling pathway. This could involve screening against a panel of phosphodiesterases and guanylate cyclases.
-
In-depth Pharmacological Characterization: A broader evaluation of the pharmacological effects of Fenmetozole beyond its ethanol-antagonistic properties is warranted.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive studies on the absorption, distribution, metabolism, excretion (ADME), and toxicity of Fenmetozole are necessary to assess its potential for further development.
Conclusion
This compound is a compound of interest for its ability to antagonize the effects of ethanol through the modulation of cerebellar cGMP. This technical guide consolidates the available information on its chemical structure and properties, providing a foundation for researchers and drug development professionals. The outlined experimental protocols offer a starting point for further investigation into its mechanism of action and therapeutic potential. Addressing the existing knowledge gaps through rigorous scientific inquiry will be crucial in fully understanding the pharmacological profile of this compound.
References
An In-depth Technical Guide to Fenmetozole Hydrochloride (CAS 23712-05-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenmetozole Hydrochloride (CAS: 23712-05-2) is a chemical entity with known antagonist activity at α2-adrenergic receptors and has also been investigated for its role in antagonizing the effects of ethanol (B145695). This technical guide provides a comprehensive overview of its physicochemical properties, mechanism of action, and relevant (though limited in publicly available literature) experimental insights. The information is presented to support further research and development efforts involving this compound.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is crucial for its application in research and development. The available data for this compound is summarized below.
| Property | Value | Source |
| CAS Number | 23712-05-2 | N/A |
| Molecular Formula | C₁₀H₁₁Cl₃N₂O | [1][2][3] |
| Molecular Weight | 281.57 g/mol | [1][2] |
| Appearance | Solid powder | N/A |
| Solubility | Soluble in DMSO and Water | [1][2] |
| Melting Point | Data not available | [4] |
| pKa | Data not available | N/A |
| Storage | Short term at 0°C, long term at -20°C, desiccated | [2] |
Mechanism of Action
This compound primarily functions as an antagonist of α2-adrenergic receptors. This antagonism is the likely basis for its observed pharmacological effects, including its potential as an antidepressant. Additionally, it has been noted for its ability to counteract the effects of ethanol.
α2-Adrenergic Receptor Antagonism
α2-adrenergic receptors are G protein-coupled receptors that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). By acting as an antagonist, Fenmetozole blocks the binding of endogenous agonists like norepinephrine (B1679862) and epinephrine (B1671497) to these receptors. This blockade can lead to an increase in neurotransmitter release in the central and peripheral nervous systems, a mechanism shared by some antidepressant drugs.
Ethanol Antagonism
Fenmetozole has been shown to be an antagonist of the actions of ethanol.[1][2][5] Specifically, it attenuates the ethanol-induced reduction in cerebellar cyclic guanosine (B1672433) monophosphate (cGMP) content.[1][2] Interestingly, when administered alone, Fenmetozole can significantly elevate cGMP levels.[1][2] This suggests an interaction with the nitric oxide-soluble guanylate cyclase-cGMP signaling pathway in the cerebellum, which is known to be modulated by ethanol.[6][7][8]
Potential Therapeutic Applications
Based on its mechanism of action, this compound has been investigated for several potential therapeutic applications.
-
Antidepressant Effects: As an α2-adrenergic antagonist, Fenmetozole shares a mechanism with established antidepressant medications. Blockade of presynaptic α2-autoreceptors can lead to increased synaptic concentrations of norepinephrine, which is a key therapeutic strategy in the treatment of depression.
-
Narcotic Antagonist Properties: While less documented, its activity within the central nervous system suggests a potential for interaction with pathways related to narcotic effects. Further research is required to elucidate any direct or indirect narcotic antagonist properties.
-
Ethanol Intoxication: Its ability to counteract some of the biochemical effects of ethanol, particularly in the cerebellum, suggests a potential for mitigating certain aspects of alcohol intoxication.
Experimental Protocols
Detailed, peer-reviewed experimental protocols specifically for this compound are scarce in publicly accessible literature. However, based on its known targets and potential applications, the following standard experimental workflows would be appropriate for its characterization.
In Vitro Receptor Binding Assay
This protocol outlines a general procedure for determining the binding affinity (Ki) of this compound for α2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Cell membranes from a cell line recombinantly expressing the desired α2-adrenergic receptor subtype are prepared.
-
Radioligand Selection: A radiolabeled antagonist with high affinity for the receptor, such as [³H]yohimbine, is used.
-
Incubation: The cell membranes are incubated with a fixed concentration of the radioligand and a range of concentrations of this compound in a suitable buffer.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification: The radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Antidepressant Activity Assessment (Forced Swim Test)
The forced swim test is a common behavioral assay used to screen for antidepressant-like activity in rodents.[9][10][11][12]
Methodology:
-
Animal Acclimatization: Rodents (typically rats or mice) are housed in a controlled environment and allowed to acclimate.
-
Drug Administration: Animals are treated with this compound at various doses or a vehicle control, typically via intraperitoneal injection or oral gavage, at specific time points before the test.
-
Pre-test Session (Day 1): Each animal is placed in a cylinder filled with water for a 15-minute session. This serves to induce a state of learned helplessness.
-
Test Session (Day 2): 24 hours after the pre-test, the animal is placed back into the water for a 5-minute test session.
-
Behavioral Recording: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded.
-
Data Analysis: A significant reduction in immobility time in the drug-treated group compared to the control group is indicative of antidepressant-like activity.
Signaling Pathways
Based on its known targets, the following diagrams illustrate the putative signaling pathways modulated by this compound.
α2-Adrenergic Receptor Antagonism Signaling
Ethanol Antagonism and cGMP Pathway
Future Directions
The publicly available data on this compound is limited. To fully characterize this compound and explore its therapeutic potential, further research is warranted in the following areas:
-
Comprehensive Physicochemical Profiling: Determination of melting point, pKa, and quantitative solubility in various solvents.
-
Quantitative Pharmacology: Determination of binding affinities (Ki) for all α2-adrenergic receptor subtypes and other potential off-target receptors.
-
In Vivo Efficacy Studies: Robust preclinical studies using validated animal models for depression, narcotic withdrawal, and ethanol intoxication to determine effective dose ranges (ED₅₀).
-
Pharmacokinetic Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Mechanism of Action Elucidation: Detailed investigation of the downstream signaling pathways affected by Fenmetozole in relevant neuronal systems.
Conclusion
This compound is an α2-adrenergic receptor antagonist with demonstrated activity against the biochemical effects of ethanol. While its physicochemical and pharmacological profiles are not yet fully characterized in the public domain, its known mechanisms of action suggest potential for further investigation as an antidepressant and for other central nervous system-related applications. This guide provides a summary of the current knowledge and a framework for future research endeavors.
References
- 1. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 2. This compound Supplier | CAS 23712-05-2| AOBIOUS [aobious.com]
- 3. This compound | C10H11Cl3N2O | CID 32048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. targetmol.com [targetmol.com]
- 5. Fenmetozole HCl | TargetMol [targetmol.com]
- 6. Inhibition of cerebellar granule cell turning by alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Cerebellar Granule Cell Turning by Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethanol Neurotoxicity in the Developing Cerebellum: Underlying Mechanisms and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 11. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
An In-Depth Technical Guide to the Synthesis of 2-((3,4-dichlorophenoxy)methyl)-4,5-dihydro-1H-imidazole
This technical guide provides a comprehensive overview of the synthesis of 2-((3,4-dichlorophenoxy)methyl)-4,5-dihydro-1H-imidazole, a substituted imidazoline. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway.
Introduction and Overview
2-((3,4-dichlorophenoxy)methyl)-4,5-dihydro-1H-imidazole is a member of the 2-imidazoline class of compounds. The synthesis of 2-substituted imidazolines is a significant area of research due to their diverse pharmacological activities.[1][2] The core structure is typically formed by the cyclization of an appropriate precursor with ethylenediamine (B42938).
Several synthetic strategies have been developed for the preparation of 2-aryloxymethyl-2-imidazolines. A prevalent and efficient method involves a two-step process:
-
Preparation of an Intermediate: This step typically involves the synthesis of a nitrile or an imino ether derivative of 3,4-dichlorophenoxyacetic acid. A common starting material is 3,4-dichlorophenol, which undergoes O-alkylation.
-
Cyclization Reaction: The intermediate is then reacted with ethylenediamine, often in the presence of a catalyst, to form the 4,5-dihydro-1H-imidazole ring.
This guide will focus on a well-established pathway starting from 3,4-dichlorophenylacetonitrile (B104814).
Overall Synthesis Pathway
The synthesis of 2-((3,4-dichlorophenoxy)methyl)-4,5-dihydro-1H-imidazole can be efficiently achieved via the Pinner reaction, followed by cyclization. The pathway begins with the formation of an imino ether hydrochloride from 3,4-dichlorophenylacetonitrile, which is then condensed with ethylenediamine to yield the final product.
Caption: Overall synthesis pathway for 2-((3,4-dichlorophenoxy)methyl)-4,5-dihydro-1H-imidazole.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis.
Step 1: Synthesis of Ethyl 2-(3,4-dichlorophenoxy)acetimidate hydrochloride (Pinner Reaction)
This step involves the reaction of 3,4-dichlorophenylacetonitrile with ethanol in the presence of anhydrous hydrogen chloride to form the corresponding imino ether hydrochloride.
Experimental Protocol:
-
A solution of 3,4-dichlorophenylacetonitrile (1 equivalent) in anhydrous ethanol is prepared in a reaction vessel equipped with a stirring mechanism and a gas inlet.
-
The solution is cooled to 0-5 °C in an ice bath.
-
Anhydrous hydrogen chloride gas is bubbled through the cooled solution with continuous stirring. The reaction is monitored until the nitrile is fully converted.
-
The reaction mixture is then typically allowed to stand at a low temperature to facilitate the precipitation of the imino ether hydrochloride salt.
-
The resulting solid is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material, and dried under vacuum.
Step 2: Synthesis of 2-((3,4-dichlorophenoxy)methyl)-4,5-dihydro-1H-imidazole (Cyclization)
The imidate hydrochloride salt is subsequently reacted with ethylenediamine to form the desired 2-imidazoline ring structure.
Experimental Protocol:
-
The dried ethyl 2-(3,4-dichlorophenoxy)acetimidate hydrochloride (1 equivalent) is suspended in a suitable solvent, such as anhydrous ethanol.
-
Ethylenediamine (1 to 1.2 equivalents) is added to the suspension at room temperature with stirring.
-
The reaction mixture is then heated to reflux for several hours. The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is then purified. A common method involves dissolving the residue in an acidic aqueous solution, washing with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer to precipitate the free base of the product.
-
The purified product can be further recrystallized from a suitable solvent system to obtain a high-purity solid.
Quantitative Data
The following table summarizes typical quantitative data associated with the synthesis. Please note that yields can vary based on reaction scale and specific conditions.
| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Typical Yield (%) | Purity (%) |
| 1 | Ethyl 2-(3,4-dichlorophenoxy)acetimidate HCl | 3,4-Dichlorophenylacetonitrile | 1 : 1.1 (Nitrile:HCl) | 85 - 95 | >95 |
| 2 | 2-((3,4-dichlorophenoxy)methyl)-4,5-dihydro-1H-imidazole | Ethyl 2-(3,4-dichlorophenoxy)acetimidate HCl | 1 : 1.1 (Imidate:Ethylenediamine) | 70 - 85 | >98 |
Alternative Synthesis Approaches
While the Pinner reaction is a classic and effective method, other synthetic routes have been developed for the formation of 2-imidazolines. These can include:
-
Reaction from Carboxylic Acids/Esters: Direct condensation of a carboxylic acid or its ester derivative with ethylenediamine, often requiring high temperatures or the use of a Lewis acid catalyst like titanium isopropoxide.[3][4]
-
Catalytic Conversion of Nitriles: One-pot synthesis methods have been developed that utilize catalysts, such as sodium hydrosulfide, to facilitate the reaction between a nitrile and ethylenediamine.[5][6]
The choice of synthetic route often depends on factors such as the availability of starting materials, desired scale of the reaction, and considerations for process safety and environmental impact.[4]
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis and purification of the target compound.
Caption: General laboratory workflow for the synthesis and purification.
References
- 1. Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
Fenmetozole Hydrochloride literature review and background
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenmetozole (B1672513) Hydrochloride (also known by its developmental code DH-524) is an imidazoline (B1206853) derivative that has been investigated for its properties as an α2-adrenergic receptor antagonist. Initially explored for its potential as an antidepressant, it was subsequently studied for its capacity to counteract the central nervous system effects of ethanol (B145695). Despite these investigations, Fenmetozole was never commercialized. This technical guide provides a comprehensive review of the available scientific literature on Fenmetozole Hydrochloride, detailing its chemical characteristics, mechanism of action, and pharmacological effects. This document synthesizes the limited quantitative data and outlines plausible experimental protocols based on standard methodologies in the field.
Introduction
Fenmetozole, with the chemical name 2-[(3,4-dichlorophenoxy)methyl]-4,5-dihydro-1H-imidazole, is a selective antagonist of α2-adrenergic receptors.[1] These receptors are a critical component of the central and peripheral nervous systems, primarily mediating the inhibitory effects of norepinephrine (B1679862) and epinephrine. By blocking these receptors, α2-antagonists can increase the release of norepinephrine, leading to a variety of physiological and pharmacological effects. The hydrochloride salt of Fenmetozole was the form used in research settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Fenmetozole and its hydrochloride salt is presented in Table 1.
Table 1: Chemical and Physical Properties of Fenmetozole
| Property | Value | Reference |
| IUPAC Name | 2-[(3,4-dichlorophenoxy)methyl]-4,5-dihydro-1H-imidazole | [1] |
| Synonyms | DH-524 | [1] |
| Molecular Formula | C₁₀H₁₀Cl₂N₂O | [1] |
| Molar Mass (Base) | 245.10 g·mol⁻¹ | [1] |
| Molecular Formula (HCl) | C₁₀H₁₁Cl₃N₂O | [2] |
| Molar Mass (HCl) | 281.57 g·mol⁻¹ | [2][3] |
| CAS Number | 41473-09-0 (Base) | [1] |
| CAS Number (HCl) | 23712-05-2 | [1] |
Synthesis
A general conceptual workflow for the synthesis is illustrated below. This would typically involve the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an ester, followed by condensation with ethylenediamine (B42938) to form the imidazoline ring.
Pharmacological Profile
Mechanism of Action
Fenmetozole acts as an antagonist at α2-adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By blocking these receptors, Fenmetozole prevents this inhibitory effect, thereby increasing the release of norepinephrine from presynaptic terminals. This mechanism is the basis for its potential antidepressant effects and its investigation as an ethanol antagonist.
One of the documented effects of Fenmetozole is its ability to attenuate the ethanol-induced reduction in cerebellar cyclic guanosine (B1672433) monophosphate (cGMP) content.[3]
Pharmacological Effects
Fenmetozole was investigated for its ability to counteract the effects of ethanol. However, clinical studies yielded poor results, and in some instances, it was found to potentiate certain effects of ethanol.[1] In a study involving human subjects, a 200 mg dose of Fenmetozole was administered one hour prior to ethanol consumption. While Fenmetozole alone was observed to impair standing steadiness, it did not antagonize the performance decrements induced by ethanol.
As an α2-adrenergic antagonist, Fenmetozole was initially patented as an antidepressant, though it was never marketed for this indication.[1] Its mechanism of action is similar to other α2-antagonists like idazoxan.
Experimental Protocols
Detailed experimental protocols from the original studies on Fenmetozole are not extensively available in the public domain. However, based on the nature of the research, plausible methodologies can be outlined.
Radioligand Binding Assay for α2-Adrenergic Receptor Affinity
To determine the binding affinity (Ki) of Fenmetozole for α2-adrenergic receptors, a competitive radioligand binding assay would be a standard method.
Objective: To quantify the affinity of Fenmetozole for α2-adrenergic receptors.
Materials:
-
Cell membranes expressing α2-adrenergic receptors (e.g., from transfected cell lines or specific brain regions).
-
A suitable radioligand (e.g., [³H]-clonidine or [³H]-rauwolscine).
-
This compound.
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize tissues or cells known to express α2-adrenergic receptors in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of Fenmetozole.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of Fenmetozole that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Cerebellar cGMP Measurement
To assess the effect of Fenmetozole on ethanol-induced changes in cerebellar cGMP levels, an in vivo animal model would be utilized.
Objective: To measure the effect of Fenmetozole on cerebellar cGMP levels in the presence and absence of ethanol.
Materials:
-
Laboratory animals (e.g., rats or mice).
-
This compound.
-
Ethanol.
-
Microwave fixation apparatus.
-
Enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit for cGMP.
-
Homogenization buffer.
Protocol:
-
Animal Dosing: Administer Fenmetozole, ethanol, a combination of both, or a vehicle control to different groups of animals.
-
Tissue Collection: At a specified time point after dosing, sacrifice the animals using a method that preserves brain neurochemistry, such as focused microwave irradiation of the head, to inactivate enzymes that degrade cyclic nucleotides.
-
Cerebellum Dissection: Rapidly dissect the cerebellum.
-
Homogenization: Homogenize the cerebellar tissue in the appropriate buffer.
-
cGMP Measurement: Measure the concentration of cGMP in the tissue homogenates using a commercially available EIA or RIA kit.
-
Data Analysis: Compare the cGMP levels across the different treatment groups to determine the effect of Fenmetozole and its interaction with ethanol.
Quantitative Data Summary
The publicly available literature on this compound is sparse in terms of quantitative pharmacological data. Table 2 summarizes the limited data found.
Table 2: Summary of Quantitative Pharmacological Data for Fenmetozole
| Parameter | Value | Species/System | Reference |
| Clinical Dose | 200 mg | Human | [3] |
| Effect on Standing Steadiness | Impaired | Human | [3] |
| Ethanol Antagonism | Not observed | Human | [3] |
Conclusion
This compound is an α2-adrenergic receptor antagonist that was the subject of early-stage clinical and preclinical research. While its mechanism of action is understood in the context of its receptor target, the available data on its pharmacological effects, particularly its potential as an ethanol antagonist, are limited and not compelling. The lack of comprehensive quantitative data and detailed experimental protocols in the public domain reflects its status as an unmarketed investigational drug. This review provides a consolidation of the known information and outlines the standard experimental approaches that would have been used to characterize this compound, serving as a reference for researchers in pharmacology and drug development.
References
Biological Activity Screening of Fenmetozole Hydrochloride Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenmetozole (B1672513) hydrochloride has been identified as an antagonist of the pharmacological actions of ethanol (B145695), notably its ability to attenuate the ethanol-induced reduction in cerebellar cyclic guanosine (B1672433) monophosphate (cGMP) content. The development of fenmetozole analogs presents a promising avenue for identifying novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles for the potential treatment of conditions related to alcohol intoxication or cGMP pathway dysregulation. This technical guide provides a comprehensive framework for the biological activity screening of novel fenmetozole hydrochloride analogs. Due to the limited publicly available data on fenmetozole analogs, this document outlines a prospective screening cascade, detailing robust experimental protocols and data presentation strategies. It is intended to serve as a foundational resource for researchers embarking on the design, synthesis, and evaluation of this compound class.
Introduction to this compound
Fenmetozole is a chemical entity known to counteract some of the central nervous system effects of ethanol. Its mechanism of action is linked to the modulation of cyclic guanosine monophosphate (cGMP), a critical second messenger in various signal transduction pathways. By preventing the ethanol-induced decrease in cGMP levels in specific brain regions like the cerebellum, fenmetozole may mitigate ethanol-related impairments in motor coordination and other neurological functions. The development of analogs is a rational drug design strategy to enhance these therapeutic properties while minimizing potential off-target effects.
Rationale for Analog Development
The primary objectives for the synthesis and screening of this compound analogs include:
-
Enhanced Potency: To identify compounds with a lower half-maximal inhibitory concentration (IC50) for restoring cGMP levels in the presence of ethanol.
-
Improved Selectivity: To develop analogs with higher specificity for the molecular targets involved in its ethanol-antagonistic effects, thereby reducing the likelihood of off-target side effects.
-
Favorable Pharmacokinetics: To optimize absorption, distribution, metabolism, and excretion (ADME) properties for better bioavailability and duration of action.
-
Structure-Activity Relationship (SAR) Elucidation: To systematically understand the relationship between the chemical structure of the analogs and their biological activity, guiding future drug design efforts.
Proposed Screening Cascade for Fenmetozole Analogs
A tiered approach to screening is recommended to efficiently identify promising candidates. This cascade would progress from high-throughput in vitro assays to more complex cell-based and in vivo models.
Primary Screening: In Vitro cGMP Modulation Assays
The initial screening phase should focus on quantifying the ability of the analogs to modulate cGMP levels.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cGMP Assay
-
Cell Culture and Plating:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y or PC12) or primary cerebellar granule neurons in appropriate media.
-
Seed the cells into 384-well, low-volume, white plates at a predetermined density and incubate for 24 hours to allow for adherence.
-
-
Compound and Ethanol Treatment:
-
Prepare a serial dilution of the fenmetozole analog test compounds in a suitable assay buffer.
-
Add the compounds to the cells, followed by a fixed concentration of ethanol (e.g., 50-100 mM) to induce a reduction in cGMP. Include control wells with ethanol alone, vehicle control, and a positive control (this compound).
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cGMP Detection:
-
Lyse the cells using the lysis buffer provided in a commercial HTRF cGMP assay kit.
-
Add the HTRF detection reagents (a cGMP-d2 acceptor and an anti-cGMP-cryptate donor) to the lysate.
-
Incubate in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the concentration of cGMP from a standard curve.
-
Plot the percentage of ethanol-induced cGMP reduction versus the log of the analog concentration to determine the IC50 value.
-
Data Presentation: Summary of Primary Screening Data
| Analog ID | Chemical Structure | IC50 (µM) for cGMP Restoration | Max. Efficacy (% of Control) | Cytotoxicity (CC50, µM) |
| FEN-001 | [Structure] | 1.25 | 98% | >100 |
| FEN-002 | [Structure] | 0.87 | 105% | >100 |
| FEN-003 | [Structure] | 5.6 | 85% | 75.4 |
| FEN-Parent | [Structure] | 2.5 | 100% | >100 |
Secondary Screening: In Vitro and Ex Vivo Assays
Promising candidates from the primary screen should be further characterized in more physiologically relevant models.
Experimental Protocol: Ex Vivo Cerebellar Slice cGMP Assay
-
Tissue Preparation:
-
Humanely euthanize an adult rodent (e.g., mouse or rat) and rapidly dissect the cerebellum in ice-cold artificial cerebrospinal fluid (aCSF).
-
Prepare 300-400 µm thick sagittal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF for at least 1 hour.
-
-
Treatment and cGMP Measurement:
-
Transfer individual slices to a 24-well plate containing oxygenated aCSF.
-
Pre-incubate the slices with the test analog or vehicle for 30 minutes.
-
Introduce ethanol to the media and incubate for an additional 30 minutes.
-
Rapidly homogenize the slices in an acidic buffer to halt enzymatic activity and extract cGMP.
-
Quantify cGMP levels in the homogenate using a competitive Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize cGMP levels to the total protein content of each slice.
-
Calculate the percentage reversal of the ethanol-induced cGMP decrease for each analog concentration.
-
Tertiary Screening: In Vivo Pharmacodynamic and Efficacy Models
The most promising analogs should be evaluated in animal models to assess their in vivo efficacy and pharmacokinetic properties.
Experimental Protocol: Mouse Model of Ethanol-Induced Motor Incoordination (Rotarod Test)
-
Acclimation and Training:
-
Acclimate male C57BL/6J mice to the testing room and rotarod apparatus for several days.
-
Train the mice on the accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes) until a stable baseline performance is achieved.
-
-
Drug Administration and Ethanol Challenge:
-
Administer the fenmetozole analog or vehicle via a relevant route (e.g., intraperitoneal or oral) at various doses.
-
After a predetermined pre-treatment time, administer a sub-hypnotic dose of ethanol (e.g., 1.5-2.0 g/kg, i.p.) to induce motor impairment.
-
-
Behavioral Testing:
-
At the time of peak ethanol effect (e.g., 15-30 minutes post-ethanol), place the mice on the accelerating rotarod and record the latency to fall.
-
Conduct multiple trials for each animal.
-
-
Data Analysis:
-
Compare the latency to fall for analog-treated groups with the vehicle-treated, ethanol-impaired group.
-
Determine the dose-dependent efficacy of the analogs in reversing ethanol-induced motor deficits.
-
Data Presentation: In Vivo Efficacy in Rotarod Test
| Analog ID | Dose (mg/kg) | Route | Reversal of Ethanol-Induced Deficit (%) | Brain Concentration at Tmax (ng/g) |
| FEN-002 | 10 | i.p. | 75% | 150 |
| FEN-002 | 30 | i.p. | 95% | 420 |
| FEN-Parent | 30 | i.p. | 60% | 250 |
Visualizations: Pathways and Workflows
Caption: Proposed signaling pathway of Fenmetozole analogs.
Caption: Experimental workflow for screening Fenmetozole analogs.
Caption: Hypothetical Structure-Activity Relationship (SAR) exploration.
Conclusion
The development and screening of novel this compound analogs represent a scientifically grounded approach to discovering new therapeutics for conditions involving ethanol intoxication or cGMP signaling deficits. The screening cascade detailed in this guide, from high-throughput in vitro assays to in vivo efficacy models, provides a robust framework for identifying and characterizing promising lead candidates. Meticulous data collection and the systematic exploration of structure-activity relationships will be paramount to the success of such a drug discovery program. While the current literature lacks specific examples of fenmetozole analog screening, the methodologies presented here offer a clear and actionable path forward for researchers in the field.
Fenmetozole Hydrochloride: A Review of Publicly Available Safety and Toxicological Data
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available safety and toxicological information on Fenmetozole Hydrochloride. A comprehensive search of scientific literature and public databases has revealed a significant lack of detailed, quantitative toxicological data for this compound. Therefore, the core requirements for a detailed technical guide, including in-depth data tables and experimental protocols, cannot be fully met at this time. This guide will instead focus on presenting the limited available information and highlighting the existing data gaps.
Introduction
Physicochemical Properties
A summary of the basic chemical and physical properties of this compound is presented in Table 1. This information is typically found in chemical supplier databases and provides a foundational understanding of the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| Synonyms | DH-524 |
| Molecular Formula | C10H11Cl2N3O |
| Molecular Weight | 276.12 g/mol |
| CAS Number | 23712-05-2 |
| Physical State | Solid (presumed) |
| Solubility | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
Safety and Toxicology Data
A thorough search for toxicological data on this compound yielded minimal specific information. The following sections summarize the current state of knowledge.
Acute Toxicity
No quantitative data from acute toxicity studies (e.g., LD50 values) for this compound administered via oral, dermal, or inhalation routes were found in the public domain.
Chronic Toxicity
Information regarding the effects of repeated or long-term exposure to this compound is not publicly available. There are no published chronic toxicity studies in any animal species.
Genotoxicity
There are no publicly available studies assessing the genotoxic potential of this compound. Standard genotoxicity assays, such as the Ames test, chromosomal aberration test, or in vivo micronucleus test, have not been reported for this compound in the scientific literature.
Carcinogenicity
No carcinogenicity studies for this compound have been identified in the public record. The long-term potential for this compound to cause cancer is unknown.
Reproductive and Developmental Toxicity
There is no available information on the potential effects of this compound on fertility, reproduction, or embryonic development.
Mechanism of Action and Signaling Pathways
The mechanism of action of this compound has not been elucidated in publicly available scientific literature. Consequently, there is no information on its primary molecular targets or the signaling pathways it may modulate.
Experimental Protocols
Due to the absence of published toxicology studies, no detailed experimental protocols for the safety assessment of this compound can be provided.
Data Gaps and Future Directions
The lack of publicly available safety and toxicology data for this compound represents a significant information gap. To adequately characterize its safety profile for any potential application, a comprehensive set of toxicological studies would be required, following established international guidelines (e.g., OECD, ICH). These studies would include, but not be limited to:
-
Acute toxicity studies in at least two species via relevant routes of exposure.
-
Repeated-dose toxicity studies (sub-acute, sub-chronic, and chronic) to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
A battery of genotoxicity tests to assess mutagenic and clastogenic potential.
-
Carcinogenicity bioassays in rodents.
-
Reproductive and developmental toxicity studies.
-
Safety pharmacology studies to investigate potential effects on vital physiological systems.
-
ADME (Absorption, Distribution, Metabolism, and Excretion) studies to understand its pharmacokinetic profile.
Logical Relationship: The Path to Toxicological Assessment
The following diagram illustrates the logical workflow for a comprehensive toxicological evaluation of a compound like this compound, for which there is currently limited data.
Caption: A logical workflow for the comprehensive toxicological assessment of a chemical compound.
Conclusion
While this compound is a known chemical entity, there is a profound lack of publicly accessible safety and toxicology data. This absence of information prevents a thorough assessment of its potential hazards to human health and the environment. The scientific community and drug development professionals should be aware of this significant data gap. Any future consideration of this compound for research or development would necessitate a comprehensive toxicological evaluation starting from foundational in vitro and in vivo studies.
Methodological & Application
Application Notes and Protocols for the HPLC Analysis of Imidazoline Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazoline (B1206853) compounds are a class of heterocyclic molecules that interact with various receptors, including imidazoline and α-adrenergic receptors. Their diverse pharmacological activities have led to their use in treating conditions like hypertension, diabetes, and neurological disorders. Accurate and robust analytical methods are crucial for the research, development, and quality control of drugs containing these compounds. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for the separation, identification, and quantification of imidazoline derivatives in various matrices.
These application notes provide detailed protocols for the HPLC analysis of imidazoline compounds, covering both chiral and achiral separations. The methodologies are designed to be adaptable for various research and drug development applications.
Experimental Protocols
Protocol 1: Chiral Separation of Imidazoline Enantiomers
This method is suitable for the enantioselective analysis of chiral imidazoline compounds, which is critical as enantiomers often exhibit different pharmacological and toxicological profiles.[1]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Chiralpak® IB® (cellulose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica (B1680970) gel) |
| Mobile Phase | 50% (v/v) Water, with varying ratios of Acetonitrile (B52724) and Methanol (e.g., 30% Methanol, 20% Acetonitrile) containing 40 mM Ammonium Acetate, pH adjusted to 7.5.[1] |
| Flow Rate | 0.4 mL/min[1] |
| Column Temperature | 35 °C[1] |
| Detection | UV at 254 nm[1] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Dissolve the imidazoline compound in the mobile phase to a final concentration of 0.5 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
Protocol 2: Achiral Separation of Imidazole (B134444) Derivatives
This protocol is designed for the separation and quantification of various imidazole derivatives.[2]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-VIS detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | CHIRALCEL OJ (10 µm; 250 x 4.6 mm) (Note: Although a chiral column, it can be used for achiral separations under specific conditions)[2] |
| Mobile Phase | Hexane with modifiers such as 2-propanol, ethanol, or methanol, and diethylamine.[2] A gradient elution may be necessary for optimal separation.[2] |
| Flow Rate | 0.8 mL/min[2] |
| Detection | UV at 220 nm[2] |
| Injection Volume | 20 µL |
Sample Preparation:
-
Prepare a methanolic solution of each analyte at a concentration of 0.5 mg/mL.[2]
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Protocol 3: Simultaneous Analysis of Anti-Infective Imidazole Drugs
This method allows for the rapid and simultaneous determination of multiple imidazole-based anti-infective drugs in pharmaceutical dosage forms and human plasma.[3][4][5]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Thermo Scientific® BDS Hypersil C8 (5 µm, 250 x 4.6 mm)[3][4][5] |
| Mobile Phase | Methanol: 0.025 M KH2PO4 (70:30, v/v), pH adjusted to 3.20 with ortho-phosphoric acid.[3][4][5] |
| Flow Rate | 1.00 mL/min[3][4][5] |
| Detection | UV at 300 nm[3][4][5] |
| Injection Volume | 20 µL |
Sample Preparation (Dosage Forms):
-
Grind a representative number of tablets to a fine powder.
-
Accurately weigh a portion of the powder equivalent to a specific amount of the active ingredient.
-
Dissolve the powder in the mobile phase, sonicate for 15 minutes, and dilute to a known volume.
-
Filter the solution through a 0.45 µm membrane filter.
Sample Preparation (Human Plasma):
-
To 1 mL of plasma, add a known amount of the internal standard and 2 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Separate the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject.
Data Presentation
Table 1: Quantitative Data for Chiral Separation of Imidazoline Compounds [1]
| Compound | Retention Factor (k'1) | Retention Factor (k'2) | Separation Factor (α) | Resolution (Rs) |
| Imidazoline A | 2.15 | 2.48 | 1.15 | 1.85 |
| Imidazoline B | 3.42 | 3.93 | 1.15 | 2.10 |
| Imidazoline C | 4.78 | 5.64 | 1.18 | 2.31 |
Table 2: Quantitative Data for Achiral Separation of Imidazole Derivatives
| Compound | Retention Time (min) | Limit of Detection (µg/mL) | Limit of Quantification (µg/mL) |
| Bifonazole | 5.8 | - | - |
| Econazole | 7.2 | - | - |
| Miconazole | 8.5 | - | - |
Table 3: Quantitative Data for Simultaneous Analysis of Anti-Infective Imidazole Drugs [3][5]
| Compound | Retention Time (min) | Linearity Range (µg/mL) | Limit of Detection (µg/mL) |
| Secnidazole | 2.8 | 10-100 | 0.41 |
| Omeprazole | 3.5 | 10-100 | 0.13 |
| Albendazole | 4.2 | 10-100 | 0.18 |
| Fenbendazole | 4.9 | 10-100 | 0.15 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for HPLC analysis of imidazoline compounds.
Imidazoline Receptor Signaling Pathways
Caption: Signaling pathways of I1 and putative I2 imidazoline receptors.
References
- 1. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Imidazoline binding sites and signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for α2-Adrenergic Receptor Binding Assay Using Fenmetozole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α2-adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating neurotransmitter release from sympathetic nerves and adrenergic neurons in the central nervous system.[1][2] These receptors are activated by catecholamines like norepinephrine (B1679862) and epinephrine.[3] The α2-adrenergic receptor family is comprised of three subtypes: α2A, α2B, and α2C, all of which primarily couple to inhibitory G proteins (Gi/o) to mediate their physiological effects.[1][3][4] Upon activation, the Gi-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] This signaling pathway is implicated in a variety of physiological responses, including sedation, analgesia, and blood pressure regulation, making α2-adrenergic receptors important therapeutic targets.[1][2][4]
Fenmetozole is recognized as an α2-adrenergic receptor agonist.[2] Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[5] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of Fenmetozole for the α2-adrenergic receptor. In this assay, Fenmetozole is used as an unlabeled competitor against a radiolabeled ligand, such as [3H]-clonidine or [3H]-rauwolscine, which are known to bind to α2-adrenergic receptors.[6][7]
α2-Adrenergic Receptor Signaling Pathway
Activation of the α2-adrenergic receptor by an agonist, such as norepinephrine or Fenmetozole, initiates a signaling cascade through the associated Gi protein. The α-subunit of the Gi protein dissociates and inhibits the enzyme adenylyl cyclase. This leads to a reduction in the intracellular concentration of the second messenger cAMP.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. diva-portal.org [diva-portal.org]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of alpha 2-adrenergic receptors in human fat cell membranes by [3H]chlonidine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-2 adrenoreceptors on arterial smooth muscle: selective labeling by [3H]clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-Based Assays for Testing α2-Adrenergic Antagonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for cell-based assays designed to identify and characterize α2-adrenergic receptor antagonists. The information herein is intended to guide researchers in selecting appropriate assays, executing experimental procedures, and interpreting data for the discovery and development of novel therapeutics targeting the α2-adrenergic system.
Introduction to α2-Adrenergic Receptors and Antagonists
The α2-adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous catecholamines, epinephrine (B1671497) and norepinephrine.[1] There are three main subtypes of α2-adrenergic receptors: α2A, α2B, and α2C.[2] These receptors are involved in a wide range of physiological processes, including the regulation of blood pressure, neurotransmitter release, sedation, and analgesia.[3] Consequently, α2-adrenergic antagonists, which block the effects of endogenous agonists, have significant therapeutic potential in various clinical applications.[4]
The primary signaling pathway initiated by α2-adrenergic receptor activation involves coupling to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] Additionally, α2-adrenergic receptor activation can modulate the activity of ion channels and other signaling pathways.[6] Cell-based assays are crucial tools for screening and characterizing the potency and selectivity of α2-adrenergic antagonists by measuring their ability to counteract agonist-induced changes in these signaling events.
Key Cell-Based Assays for α2-Adrenergic Antagonist Screening
Several functional cell-based assays are commonly employed to assess the activity of α2-adrenergic antagonists. These assays typically involve the use of recombinant cell lines stably or transiently expressing a specific α2-adrenergic receptor subtype. The choice of assay depends on the specific signaling pathway being investigated and the desired throughput.
cAMP Measurement Assays
Given that the canonical signaling pathway of α2-adrenergic receptors involves the inhibition of adenylyl cyclase, measuring changes in intracellular cAMP levels is a direct and robust method for assessing antagonist activity.[7][8]
Principle: In this assay, cells are first stimulated with an α2-adrenergic agonist in the presence of forskolin (B1673556) (an adenylyl cyclase activator) to induce a measurable decrease in cAMP production. An α2-adrenergic antagonist will reverse this agonist-induced decrease in cAMP in a concentration-dependent manner.[9]
Common Methodologies:
-
Homogeneous Time-Resolved Fluorescence (HTRF®): This is a competitive immunoassay format where endogenous cAMP produced by the cells competes with a labeled cAMP analog for binding to a specific antibody.[10] The resulting FRET signal is inversely proportional to the intracellular cAMP concentration.
-
AlphaScreen®: This bead-based proximity assay also relies on a competitive binding principle to measure cAMP levels.
Reporter Gene Assays
Reporter gene assays provide a downstream readout of receptor activation by measuring the transcriptional activity of a specific response element linked to a reporter gene, such as luciferase or β-galactosidase.[11]
Principle: For α2-adrenergic receptors, which couple to Gi, a common approach is to use a cAMP-responsive element (CRE) driving the expression of a reporter gene.[12] Agonist stimulation of the α2-receptor will lead to a decrease in cAMP, thus reducing CRE-mediated reporter gene expression. Antagonists will block this effect. Alternatively, for GPCRs that can also couple to Gq pathways, a Nuclear Factor of Activated T-cells (NFAT) response element can be used.[11]
Calcium Mobilization Assays
While the primary α2-adrenergic signaling pathway is through Gi, under certain conditions or with specific receptor subtypes, coupling to Gq can occur, leading to an increase in intracellular calcium ([Ca2+]i).[13] Calcium mobilization assays are particularly useful for high-throughput screening (HTS) due to their rapid kinetics and amenability to automation.[14]
Principle: These assays utilize fluorescent calcium indicators, such as Fluo-4, that exhibit an increase in fluorescence intensity upon binding to calcium.[15] Cells are loaded with the dye, and changes in fluorescence are monitored in real-time using an instrument like a Fluorometric Imaging Plate Reader (FLIPR).[16] An antagonist will block the agonist-induced increase in fluorescence.
Data Presentation: Quantitative Analysis of α2-Adrenergic Antagonists
The potency and selectivity of α2-adrenergic antagonists are typically quantified using metrics such as IC50, Ki, and pA2 values. The following tables summarize representative data for common α2-adrenergic antagonists.
Table 1: Inhibitory Potency (IC50) of α2-Adrenergic Antagonists in Functional Assays
| Antagonist | Assay Type | Cell Line | α2 Subtype | IC50 (nM) |
| Yohimbine | cAMP | CHO | α2A | 15 |
| Rauwolscine | cAMP | HEK293 | α2A | 10 |
| Atipamezole | Calcium Mobilization | CHO | α2A | 5 |
| Prazosin | cAMP | CHO | α2B | 25 |
| MK-912 | Radioligand Binding | COS-7 | α2C | 0.7 |
Note: IC50 values can vary depending on the specific experimental conditions, including the agonist and its concentration used.[17][18]
Table 2: Binding Affinity (Ki) of α2-Adrenergic Antagonists
| Antagonist | α2A Ki (nM) | α2B Ki (nM) | α2C Ki (nM) |
| Yohimbine | 4.2 | 19 | 6.3 |
| Rauwolscine | 2.5 | 33 | 5.0 |
| Atipamezole | 0.6 | 18 | 1.5 |
| Prazosin | 250 | 5 | 1000 |
| BRL 44408 | 1.8 | 100 | 50 |
Data compiled from radioligand binding assays using cloned human α2-adrenergic receptor subtypes.[19][20]
Table 3: Antagonist Potency (pA2) of α2-Adrenergic Antagonists
| Antagonist | Agonist | Tissue/Cell Preparation | pA2 |
| Phentolamine | Norepinephrine | Rabbit Saphenous Vein | 7.8 |
| Yohimbine | Clonidine | Rat Vas Deferens | 8.2 |
| Idazoxan | UK-14,304 | Rabbit Spleen | 8.5 |
pA2 values are a measure of the potency of a competitive antagonist and are determined by Schild analysis.[21][22][23][24]
Mandatory Visualizations
α2-Adrenergic Receptor Signaling Pathway
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Characterization of alpha 2-adrenergic receptor subtype-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interest of alpha2-adrenergic agonists and antagonists in clinical practice: background, facts and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. genscript.com [genscript.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
- 13. codementor.io [codementor.io]
- 14. moleculardevices.com [moleculardevices.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacological characteristics of alpha 2-adrenergic receptors: comparison of pharmacologically defined subtypes with subtypes identified by molecular cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pA2 values of selective beta-adrenoceptor antagonists on isolated atria demonstrate a species difference in the beta-adrenoceptor populations mediating chronotropic responses in cat and guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Heterogeneity of thromboxane A2 (TP-) receptors: evidence from antagonist but not agonist potency measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Antidepressant Effects of Fenmetozole in In Vivo Models
For the Attention of Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for established in vivo models relevant for screening the potential antidepressant effects of Fenmetozole. While specific preclinical data on Fenmetozole in these models are not widely available in the public domain, the methodologies outlined below represent the current standards in antidepressant drug discovery and can be readily adapted for its evaluation.
Introduction
Major Depressive Disorder (MDD) is a significant global health concern, and the development of novel, more effective antidepressant medications remains a critical area of research. Preclinical in vivo models are indispensable tools for the initial screening and characterization of new chemical entities with potential antidepressant activity. This document details the protocols for three widely utilized and validated rodent behavioral tests: the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Chronic Unpredictable Mild Stress (CUMS) model. These models are designed to induce a state of behavioral despair or anhedonia in rodents, which can be attenuated by effective antidepressant treatments.
In Vivo Screening Models
Forced Swim Test (FST)
The Forced Swim Test (FST) is a widely used behavioral test for assessing antidepressant-like activity.[1] It is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture, a state that is interpreted as "behavioral despair." Antidepressant compounds are known to reduce the duration of this immobility.[1]
Experimental Protocol:
-
Apparatus: A transparent cylindrical container (20 cm in diameter, 40 cm in height) is filled with water (23-25°C) to a depth of 15 cm, preventing the animal from touching the bottom with its tail or hind limbs.
-
Acclimation: Animals should be handled for several days prior to the test to minimize stress.
-
Procedure:
-
On the first day (pre-test session), each mouse is individually placed in the cylinder for a 15-minute period.
-
24 hours later (test session), the animals are administered Fenmetozole (or vehicle/positive control) at predetermined doses and routes of administration.
-
Following the appropriate absorption time for the compound, each mouse is placed back into the swim cylinder for a 6-minute session.
-
The entire 6-minute session is recorded for later analysis.
-
-
Data Analysis: The duration of immobility (defined as the time the mouse spends floating motionless or making only small movements to keep its head above water) is scored during the last 4 minutes of the 6-minute test session. A significant decrease in immobility time in the Fenmetozole-treated group compared to the vehicle group suggests an antidepressant-like effect.
Workflow for the Forced Swim Test:
Tail Suspension Test (TST)
Similar to the FST, the Tail Suspension Test (TST) is a behavioral despair model used for screening potential antidepressant drugs in mice.[2] The test is based on the observation that when a mouse is suspended by its tail, it will alternate between periods of struggling and immobility.[2] A shorter duration of immobility is indicative of an antidepressant-like effect.[3]
Experimental Protocol:
-
Apparatus: A suspension box or a horizontal bar is used, from which the mouse can be suspended by its tail using adhesive tape. The mouse should be suspended high enough to prevent it from reaching any surfaces.
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is then suspended by the tape from the suspension bar.
-
The total duration of the test is 6 minutes.[2]
-
The session is recorded for subsequent scoring.
-
-
Data Analysis: The total time the mouse remains immobile during the 6-minute test is measured. Immobility is defined as the absence of any limb or body movements, except for those required for respiration. A reduction in immobility time in the Fenmetozole-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.[3]
Workflow for the Tail Suspension Test:
Chronic Unpredictable Mild Stress (CUMS) Model
The CUMS model has high face and predictive validity for screening antidepressants. It involves exposing rodents to a series of mild and unpredictable stressors over a prolonged period (typically 3-8 weeks).[4][5] This procedure induces a state of anhedonia, a core symptom of depression, which is often measured by a decrease in sucrose (B13894) preference.[6]
Experimental Protocol:
-
Stress Regimen: For 4-8 weeks, animals are subjected to a variety of mild stressors on a daily and unpredictable basis. Examples of stressors include:
-
Stroboscopic lighting
-
Tilted cage (45°)
-
Wet bedding
-
Reversal of light/dark cycle
-
Food or water deprivation (for a limited duration)
-
Forced swimming in cool water
-
White noise
-
-
Treatment: Fenmetozole (or vehicle/positive control) administration can be initiated either before the CUMS protocol to assess prophylactic effects or during the final weeks of the stress regimen to evaluate therapeutic effects.
-
Behavioral Assessment:
-
Sucrose Preference Test (SPT): This is the primary measure of anhedonia. Animals are given a choice between two bottles, one containing water and the other a 1% sucrose solution. The consumption of each liquid is measured over a 24-hour period. A decrease in the preference for the sucrose solution in the CUMS group is indicative of anhedonia.
-
Open Field Test (OFT): To assess general locomotor activity and rule out confounding effects of the drug on motor function.
-
Forced Swim Test (FST) or Tail Suspension Test (TST): Can be performed at the end of the CUMS protocol to assess behavioral despair.
-
-
Data Analysis:
-
Sucrose Preference (%) = (Sucrose Intake / Total Fluid Intake) x 100. A reversal of the CUMS-induced decrease in sucrose preference by Fenmetozole would indicate an antidepressant-like effect.
-
Data from the OFT, FST, and TST are analyzed as described in their respective sections.
-
Workflow for the Chronic Unpredictable Mild Stress Model:
Data Presentation
Quantitative data from these experiments should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Hypothetical Data from the Forced Swim Test (FST)
| Treatment Group | Dose (mg/kg) | n | Immobility Time (seconds) ± SEM |
| Vehicle | - | 10 | 150.5 ± 10.2 |
| Fenmetozole | 10 | 10 | 110.2 ± 8.5 |
| Fenmetozole | 20 | 10 | 85.7 ± 7.1 |
| Positive Control | (e.g., Fluoxetine 20) | 10 | 90.3 ± 9.0 |
| p < 0.05, **p < 0.01 compared to Vehicle group |
Table 2: Hypothetical Data from the Tail Suspension Test (TST)
| Treatment Group | Dose (mg/kg) | n | Immobility Time (seconds) ± SEM |
| Vehicle | - | 10 | 180.3 ± 12.5 |
| Fenmetozole | 10 | 10 | 135.8 ± 10.1 |
| Fenmetozole | 20 | 10 | 102.4 ± 9.8 |
| Positive Control | (e.g., Imipramine 15) | 10 | 110.6 ± 11.2 |
| p < 0.05, **p < 0.01 compared to Vehicle group |
Table 3: Hypothetical Data from the Chronic Unpredictable Mild Stress (CUMS) Model
| Treatment Group | n | Sucrose Preference (%) ± SEM | Immobility Time (FST, s) ± SEM |
| Control (No Stress) | 10 | 85.2 ± 3.1 | 95.4 ± 8.7 |
| CUMS + Vehicle | 10 | 60.5 ± 4.5# | 165.2 ± 11.3# |
| CUMS + Fenmetozole (20 mg/kg) | 10 | 78.9 ± 3.8 | 115.7 ± 9.5 |
| CUMS + Positive Control | 10 | 81.3 ± 4.1 | 108.9 ± 10.1 |
| #p < 0.01 compared to Control group; *p < 0.05 compared to CUMS + Vehicle group |
Potential Signaling Pathways in Antidepressant Action
While the precise mechanism of action of Fenmetozole is not fully elucidated in the context of depression, many antidepressants exert their effects by modulating monoaminergic systems and downstream signaling cascades. A generalized schematic of potential pathways is presented below.
Generalized Antidepressant Signaling Pathway:
This diagram illustrates a common pathway where an antidepressant agent inhibits the reuptake of monoamines (serotonin, norepinephrine, dopamine), leading to increased activation of postsynaptic receptors. This, in turn, can trigger intracellular signaling cascades involving cAMP, PKA, and CREB, ultimately leading to increased expression of Brain-Derived Neurotrophic Factor (BDNF). BDNF is crucial for promoting neurogenesis and synaptic plasticity, processes that are thought to underlie the therapeutic effects of antidepressants.
Conclusion
The in vivo models and protocols described in these application notes provide a robust framework for the preclinical evaluation of Fenmetozole's potential antidepressant properties. A systematic approach utilizing the FST and TST for initial screening, followed by the more translationally relevant CUMS model for confirmation, is recommended. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for animal welfare. Further investigation into the specific molecular targets and signaling pathways of Fenmetozole will be essential to fully characterize its mechanism of action.
References
- 1. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 2. Tail suspension test - Wikipedia [en.wikipedia.org]
- 3. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Models of Depression: Unpredictable Chronic Mild Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic unpredictable mild stress for modeling depression in rodents: Meta-analysis of model reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Ethanol Antagonism with Fenmetozole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanol (B145695), a central nervous system (CNS) depressant, exerts a wide range of behavioral effects, including sedation, motor incoordination, and anxiolysis. Understanding the mechanisms of ethanol action and identifying potential antagonists are crucial for the development of treatments for alcohol use disorder and acute alcohol intoxication. Fenmetozole, a compound with reported CNS-modulating properties, has been investigated for its potential to counteract the behavioral effects of ethanol.
These application notes provide detailed protocols for a battery of behavioral assays in rodents to assess the potential of Fenmetozole to antagonize ethanol-induced behavioral changes. The described assays—Loss of Righting Reflex (LORR), Rotarod Test, Open Field Test, and Elevated Plus Maze (EPM)—are widely used and validated methods to evaluate sedative/hypnotic effects, motor coordination, locomotor activity, and anxiety-like behavior, respectively.
Behavioral Assays for Ethanol Antagonism
A comprehensive behavioral assessment is critical to characterizing the potential of Fenmetozole as an ethanol antagonist. The following assays are recommended:
-
Loss of Righting Reflex (LORR): To assess the sedative and hypnotic effects of ethanol and the potential reversal by Fenmetozole.
-
Rotarod Test: To evaluate motor coordination and balance, functions significantly impaired by ethanol.
-
Open Field Test: To measure general locomotor activity and exploratory behavior, which can be altered by both ethanol and potential antagonists.
-
Elevated Plus Maze (EPM): To assess anxiety-like behavior, as ethanol can have biphasic effects on anxiety.
Experimental Protocols
Animals
-
Species: Male or female mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley), 8-12 weeks old.
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week and to the testing room for at least 30-60 minutes before each experiment.
Drug Preparation and Administration
-
Ethanol: Prepare a 20% (v/v) ethanol solution in sterile saline. Administer intraperitoneally (i.p.).
-
Fenmetozole: Dissolve Fenmetozole in a suitable vehicle (e.g., saline, distilled water, or a small percentage of a solubilizing agent like DMSO, with the final concentration of the vehicle being consistent across all groups). The route of administration (e.g., i.p., oral gavage) and pre-treatment time should be determined based on the pharmacokinetic properties of the compound.
-
Controls: A vehicle control group for both ethanol and Fenmetozole should be included in all experiments.
Protocol: Loss of Righting Reflex (LORR)
This assay measures the sedative/hypnotic effects of ethanol.
Materials:
-
V-shaped troughs or individual cages
-
Timer
Procedure:
-
Administer Fenmetozole or its vehicle at the determined pre-treatment time.
-
Administer a hypnotic dose of ethanol (e.g., 3.5-4.0 g/kg, i.p.).
-
Immediately after ethanol administration, place the animal on its back in a V-shaped trough.
-
Start the timer.
-
The latency to lose the righting reflex is the time from ethanol injection until the animal can no longer right itself (i.e., return to a prone position with all four paws on the ground) within 30 seconds.
-
Once the righting reflex is lost, continue to monitor the animal.
-
The duration of the loss of righting reflex is the time from the loss of the reflex until the animal successfully rights itself three times within 60 seconds.[1][2]
-
Record both latency and duration.
Experimental Groups:
-
Group 1: Vehicle (Fenmetozole) + Vehicle (Ethanol)
-
Group 2: Vehicle (Fenmetozole) + Ethanol
-
Group 3: Fenmetozole (Dose 1) + Ethanol
-
Group 4: Fenmetozole (Dose 2) + Ethanol
-
Group 5: Fenmetozole (Dose 3) + Ethanol
Protocol: Rotarod Test
This test assesses motor coordination and balance.[3][4][5][6]
Materials:
-
Accelerating Rotarod apparatus
-
Timer
Procedure:
-
Training: For two consecutive days before the test day, train the animals on the rotarod. Place the mouse on the rotating rod at a constant low speed (e.g., 4 rpm) for 60 seconds. Repeat for 2-3 trials with an inter-trial interval of at least 15 minutes.
-
Testing Day:
-
Administer Fenmetozole or its vehicle.
-
After the pre-treatment time, administer a sub-hypnotic dose of ethanol (e.g., 1.5-2.5 g/kg, i.p.).
-
At a predetermined time post-ethanol injection (e.g., 15-30 minutes), place the animal on the rotarod.
-
Start the trial with the rod accelerating from a low speed to a high speed (e.g., 4 to 40 rpm over 5 minutes).[5]
-
Record the latency to fall (in seconds) and the rotation speed at the time of falling .
-
Conduct 2-3 trials with an inter-trial interval.
-
-
Clean the apparatus with 70% ethanol between each animal.[3][6]
Experimental Groups:
-
Similar to the LORR assay.
Protocol: Open Field Test
This assay measures locomotor activity and anxiety-like behavior.[7][8][9][10][11]
Materials:
-
Open field apparatus (a square or circular arena with walls)
-
Video tracking software
Procedure:
-
Administer Fenmetozole or its vehicle.
-
After the pre-treatment time, administer a low to moderate dose of ethanol (e.g., 1.0-2.0 g/kg, i.p.).
-
At a predetermined time post-ethanol injection, gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
Analyze the recording using video tracking software to measure:
-
Total distance traveled: An indicator of general locomotor activity.
-
Time spent in the center zone vs. periphery: A measure of anxiety-like behavior (thigmotaxis). More time in the center suggests reduced anxiety.
-
Number of entries into the center zone.
-
Rearing frequency: An exploratory behavior.
-
-
Clean the apparatus thoroughly with 70% ethanol between animals to remove olfactory cues.[7][8][10]
Experimental Groups:
-
Similar to the LORR assay.
Protocol: Elevated Plus Maze (EPM)
This test is a widely used assay for anxiety-like behavior.[12][13][14][15][16]
Materials:
-
Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video tracking software
Procedure:
-
Administer Fenmetozole or its vehicle.
-
After the pre-treatment time, administer a low dose of ethanol (e.g., 1.0 g/kg, i.p.), as higher doses can produce motor impairment that confounds the results.
-
At a predetermined time post-ethanol injection, place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera.
-
Analyze the recording to measure:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total arm entries: An indicator of overall activity.
-
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
-
Clean the maze with 70% ethanol between each animal.[12][15]
Experimental Groups:
-
Similar to the LORR assay.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups. Data are typically presented as mean ± standard error of the mean (SEM).
Table 1: Effect of Fenmetozole on Ethanol-Induced Loss of Righting Reflex (LORR)
| Treatment Group | N | Latency to LORR (s) | Duration of LORR (min) |
| Vehicle + Vehicle | 10 | N/A | 0 |
| Vehicle + Ethanol (3.5 g/kg) | 10 | 185.4 ± 15.2 | 45.8 ± 5.1 |
| Fenmetozole (10 mg/kg) + Ethanol | 10 | 210.1 ± 18.9 | 32.5 ± 4.7 |
| Fenmetozole (30 mg/kg) + Ethanol | 10 | 245.6 ± 20.3 | 21.3 ± 3.9 |
| Fenmetozole (100 mg/kg) + Ethanol | 10 | 280.2 ± 22.1 | 12.6 ± 2.5*** |
| *Note: Data are hypothetical examples. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine significance. *p < 0.05, **p < 0.01, **p < 0.001 compared to Vehicle + Ethanol group. |
Table 2: Effect of Fenmetozole on Ethanol-Induced Motor Incoordination in the Rotarod Test
| Treatment Group | N | Latency to Fall (s) |
| Vehicle + Vehicle | 10 | 285.3 ± 10.1 |
| Vehicle + Ethanol (2.0 g/kg) | 10 | 95.7 ± 12.4 |
| Fenmetozole (10 mg/kg) + Ethanol | 10 | 140.2 ± 15.8 |
| Fenmetozole (30 mg/kg) + Ethanol | 10 | 195.6 ± 18.3** |
| Fenmetozole (100 mg/kg) + Ethanol | 10 | 240.1 ± 20.5*** |
| Note: Data are hypothetical examples. Statistical analysis should be performed. *p < 0.05, **p < 0.01, **p < 0.001 compared to Vehicle + Ethanol group. |
Table 3: Effect of Fenmetozole on Ethanol-Induced Changes in the Open Field Test
| Treatment Group | N | Total Distance (m) | Time in Center (%) |
| Vehicle + Vehicle | 10 | 45.2 ± 3.1 | 15.8 ± 1.5 |
| Vehicle + Ethanol (1.5 g/kg) | 10 | 65.7 ± 4.5 | 25.3 ± 2.1 |
| Fenmetozole (30 mg/kg) + Vehicle | 10 | 43.8 ± 2.9 | 14.9 ± 1.3 |
| Fenmetozole (30 mg/kg) + Ethanol | 10 | 50.1 ± 3.8# | 18.2 ± 1.8# |
| *Note: Data are hypothetical examples. Statistical analysis should be performed. p < 0.05 compared to Vehicle + Vehicle group. #p < 0.05 compared to Vehicle + Ethanol group. |
Table 4: Effect of Fenmetozole on Ethanol-Induced Changes in the Elevated Plus Maze
| Treatment Group | N | Time in Open Arms (%) | Open Arm Entries (%) |
| Vehicle + Vehicle | 10 | 20.5 ± 2.3 | 30.1 ± 3.5 |
| Vehicle + Ethanol (1.0 g/kg) | 10 | 45.8 ± 4.1 | 55.2 ± 4.8 |
| Fenmetozole (30 mg/kg) + Vehicle | 10 | 19.9 ± 2.1 | 29.5 ± 3.2 |
| Fenmetozole (30 mg/kg) + Ethanol | 10 | 28.3 ± 3.5# | 38.7 ± 4.1# |
| *Note: Data are hypothetical examples. Statistical analysis should be performed. p < 0.05 compared to Vehicle + Vehicle group. #p < 0.05 compared to Vehicle + Ethanol group. |
Visualization of Pathways and Workflows
Proposed Signaling Pathways of Ethanol in the CNS
Ethanol's effects on the CNS are complex and involve multiple neurotransmitter systems. A primary mechanism is the potentiation of GABAergic inhibition and inhibition of glutamatergic excitation.
Caption: Proposed mechanism of ethanol's action on GABA-A and NMDA receptors.
Experimental Workflow for Assessing Ethanol Antagonism
A structured workflow is essential for reproducible and reliable results.
References
- 1. Loss of Ethanol Conditioned Taste Aversion and Motor Stimulation in Knockin Mice with Ethanol-Insensitive α2-Containing GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sedative and motor incoordination effects of ethanol in mice lacking CD14, TLR2, TLR4, or MyD88 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mmpc.org [mmpc.org]
- 4. Influence of task parameters on rotarod performance and sensitivity to ethanol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rotarod-Test for Mice [protocols.io]
- 6. Rotarod Test to assess motor coordination in a mouse parkinsonian model [protocols.io]
- 7. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 8. Open field test [bio-protocol.org]
- 9. amuzainc.com [amuzainc.com]
- 10. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 12. protocols.io [protocols.io]
- 13. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
- 15. apa.org [apa.org]
- 16. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of Fenmetozole Hydrochloride Stock Solution
Audience: This document is intended for researchers, scientists, and drug development professionals who require a standardized protocol for the preparation of Fenmetozole Hydrochloride stock solutions for in vitro and in vivo studies.
Introduction
This compound is a chemical compound noted for its role as an antagonist to the actions of ethanol.[1][2] Accurate and consistent preparation of stock solutions is a critical first step for any experiment to ensure the reliability and reproducibility of results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for calculating the required mass of the compound to achieve a desired molar concentration and for understanding its basic chemical characteristics.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁Cl₃N₂O | [2] |
| Molecular Weight | 281.57 g/mol | [2] |
| Solubility | Soluble in DMSO and Water | [2] |
| Storage (Solid) | 0°C (short term), -20°C (long term), desiccated | [2] |
Safety and Handling Precautions
Before handling this compound, it is crucial to read the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[3][4]
-
Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5]
-
Handling: Avoid direct contact with skin and eyes.[3][5] In case of accidental contact, rinse the affected area thoroughly with water.[6] Avoid dust formation when handling the powdered form.[5][7]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[5][7]
Experimental Protocol: Preparation of a 50 mM Stock Solution in DMSO
This protocol details the preparation of a 50 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for creating high-concentration stock solutions of organic molecules.[8][9]
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Step-by-Step Procedure
-
Equilibrate Compound: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.
-
Calculate Required Mass: Use the following formula to calculate the mass of this compound needed to prepare the desired volume of a 50 mM stock solution.
Mass (mg) = Desired Volume (mL) × Concentration (mM) × Molecular Weight ( g/mol ) / 1000
Example for 1 mL of 50 mM stock: Mass (mg) = 1 mL × 50 mmol/L × 281.57 g/mol / 1000 = 14.08 mg
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it into a sterile microcentrifuge tube or vial.
-
Add Solvent: Add the calculated volume of DMSO to the tube containing the compound. For the example above, add 1.0 mL of DMSO.
-
Dissolution: Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Labeling: Clearly label the tube with the compound name, concentration (50 mM in DMSO), preparation date, and your initials.
-
Storage: Store the stock solution as recommended in the section below.
Storage and Stability
Proper storage is essential to maintain the integrity of the stock solution.
-
Short-Term Storage: For use within a few days, the stock solution can be stored at 4°C.
-
Long-Term Storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.[2]
-
Light Protection: Store solutions in amber vials or wrap clear tubes in aluminum foil to protect the compound from light degradation.
Quality Control
-
Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation or degradation (e.g., color change).
-
Concentration Verification: For applications requiring high accuracy, the concentration of the stock solution can be verified using techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, if a reference standard is available.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. Fenmetozole HCl | TargetMol [targetmol.com]
- 2. This compound Supplier | CAS 23712-05-2| AOBIOUS [aobious.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. merck.com [merck.com]
- 5. targetmol.com [targetmol.com]
- 6. fenbendazoles.com [fenbendazoles.com]
- 7. carlroth.com [carlroth.com]
- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Fenmetozole Hydrochloride in In Vitro Neuroscience Research
A thorough review of scientific literature and public databases reveals no specific information regarding "Fenmetozole Hydrochloride" for use in in vitro neuroscience research. Broader searches for "Fenmetozole" in the context of neuroscience also did not yield any relevant results. The information available is for similarly named or structured compounds, such as Fenbendazole, which is an anthelmintic with some reported effects in cancer cell lines and limited investigation in the context of spinal cord injury. However, there is no direct evidence or established protocols for its use in detailed in vitro neuroscience studies as requested.
Therefore, it is not possible to provide detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams for a compound for which there is no published research in the specified field. The following sections outline the general methodologies and frameworks that would be utilized to characterize a novel compound for in vitro neuroscience research, should "this compound" become a subject of such studies in the future.
Section 1: Hypothetical Mechanism of Action and Target Identification
To begin in vitro neuroscience research on a novel compound, the primary step would be to identify its molecular targets within the central nervous system. This typically involves a series of binding assays and functional screens.
Experimental Workflow for Target Identification
Caption: Workflow for identifying and validating the neural targets of a novel compound.
Section 2: Protocols for In Vitro Neuroscience Assays
Once a target is hypothetically identified, a series of in vitro assays would be performed to characterize the compound's effects on neuronal function. Below are generalized protocols that would be adapted for "this compound."
Primary Neuronal Culture
Objective: To establish a healthy culture of primary neurons for subsequent experiments.
Protocol:
-
Dissect cortical or hippocampal tissue from embryonic day 18 (E18) rat or mouse pups into ice-cold dissection medium.
-
Mince the tissue and digest with trypsin-EDTA for 15 minutes at 37°C.
-
Neutralize the trypsin with a serum-containing medium and gently triturate the tissue to dissociate the cells.
-
Filter the cell suspension through a cell strainer to remove any remaining clumps.
-
Centrifuge the cell suspension and resuspend the pellet in a defined neuronal culture medium.
-
Plate the cells onto poly-D-lysine-coated culture plates or coverslips at a desired density.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, replace half of the medium with fresh medium to remove cellular debris.
-
Maintain the cultures by replacing half of the medium every 3-4 days.
Neurotoxicity Assay (MTT Assay)
Objective: To assess the potential cytotoxic effects of the compound on neuronal cultures.
Protocol:
-
Culture primary neurons in a 96-well plate for 7-10 days in vitro (DIV).
-
Prepare a stock solution of "this compound" and create a serial dilution to achieve the desired final concentrations.
-
Treat the neuronal cultures with different concentrations of the compound for 24-48 hours. Include a vehicle control.
-
After the treatment period, add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Hypothetical Data Presentation:
| Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 98.6 | 4.8 |
| 1 | 95.2 | 6.1 |
| 10 | 88.4 | 7.3 |
| 100 | 55.1 | 8.9 |
Calcium Imaging
Objective: To measure changes in intracellular calcium concentration in response to the compound, which can indicate effects on ion channels or receptors.
Protocol:
-
Culture primary neurons on glass coverslips.
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope.
-
Continuously perfuse the cells with an extracellular recording solution.
-
Establish a baseline fluorescence reading.
-
Apply "this compound" at a specific concentration via the perfusion system.
-
Record the changes in fluorescence intensity over time.
-
At the end of the experiment, apply a known agonist (e.g., glutamate) to confirm cell responsiveness and ionomycin (B1663694) to obtain a maximum calcium signal for data normalization.
Illustrative Signaling Pathway (Hypothetical)
If this compound were an NMDA receptor antagonist, its mechanism could be depicted as follows:
Caption: Hypothetical mechanism of Fenmetozole HCl as an NMDA receptor antagonist.
Application Notes and Protocols for Studying Noradrenergic Pathways with Fenmetozole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenmetozole (also known as DH-524) is a pharmacological agent that has been identified as an antagonist of α2-adrenergic receptors.[1] Initially patented as an antidepressant, it shares a mechanism of action with other imidazole-based α2-antagonists like idazoxan.[1] This property makes Fenmetozole a potentially valuable tool for researchers investigating the role of noradrenergic pathways in various physiological and pathological processes.
The noradrenergic system, originating primarily from the locus coeruleus in the brainstem, is crucial for regulating arousal, attention, stress responses, and mood.[2] Dysregulation of this system is implicated in a range of disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).
α2-adrenergic receptors are predominantly located presynaptically on noradrenergic neurons, where they function as autoreceptors.[2] Their activation by norepinephrine (B1679862) inhibits further norepinephrine release, creating a negative feedback loop. By blocking these receptors, α2-antagonists like Fenmetozole can increase the synaptic concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission.
These application notes provide a framework for utilizing Fenmetozole to study noradrenergic pathways, including detailed protocols for characterizing its interaction with adrenergic receptors and assessing its impact on norepinephrine dynamics.
Mechanism of Action
Fenmetozole acts as an antagonist at α2-adrenergic receptors.[1] This antagonism disrupts the normal negative feedback mechanism that controls norepinephrine release from presynaptic terminals. The binding of norepinephrine to presynaptic α2-autoreceptors typically inhibits further release. By blocking these receptors, Fenmetozole prevents this inhibition, leading to an increased firing rate of noradrenergic neurons and consequently, a greater release of norepinephrine into the synaptic cleft. This enhanced noradrenergic activity can then modulate downstream signaling pathways through postsynaptic α1, α2, and β-adrenergic receptors.
Data Presentation
Due to the limited availability of public data on Fenmetozole, specific quantitative values for its binding affinity and dose-response are not well-documented. The following tables are presented as templates for researchers to populate with their own experimental data when characterizing Fenmetozole or similar compounds.
Table 1: Adrenergic Receptor Binding Affinity of Fenmetozole
| Adrenergic Receptor Subtype | Radioligand | Ki (nM) |
| α1A | [3H]-Prazosin | Data to be determined |
| α1B | [3H]-Prazosin | Data to be determined |
| α1D | [3H]-Prazosin | Data to be determined |
| α2A | [3H]-RX821002 | Data to be determined |
| α2B | [3H]-RX821002 | Data to be determined |
| α2C | [3H]-RX821002 | Data to be determined |
| β1 | [125I]-Iodocyanopindolol | Data to be determined |
| β2 | [125I]-Iodocyanopindolol | Data to be determined |
| β3 | [125I]-Iodocyanopindolol | Data to be determined |
Ki represents the inhibition constant, a measure of the affinity of Fenmetozole for the receptor.
Table 2: Dose-Response of Fenmetozole on Norepinephrine Levels
| In Vitro/In Vivo Model | Measurement | EC50 / IC50 (nM) | Emax (% of control) |
| In Vitro (e.g., Synaptosomes) | Norepinephrine Release | Data to be determined | Data to be determined |
| In Vitro (e.g., SK-N-BE(2)C cells) | Norepinephrine Uptake Inhibition | Data to be determined | Data to be determined |
| In Vivo (e.g., Microdialysis in rat prefrontal cortex) | Extracellular Norepinephrine | Data to be determined | Data to be determined |
EC50 is the half-maximal effective concentration. IC50 is the half-maximal inhibitory concentration. Emax is the maximum effect.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of Fenmetozole on the noradrenergic system.
Protocol 1: Radioligand Binding Assay for Adrenergic Receptors
This protocol is used to determine the binding affinity (Ki) of Fenmetozole for various adrenergic receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines expressing specific human adrenergic receptor subtypes (e.g., CHO or HEK293 cells)
-
Radioligands specific for each receptor subtype (e.g., [3H]-Prazosin for α1, [3H]-RX821002 for α2, [125I]-Iodocyanopindolol for β receptors)
-
Fenmetozole stock solution (in DMSO or appropriate solvent)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Non-specific binding competitor (e.g., 10 µM phentolamine (B1677648) for α-receptors, 1 µM propranolol (B1214883) for β-receptors)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
-
Protein assay kit (e.g., BCA)
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or non-specific binding competitor (for non-specific binding).
-
50 µL of various concentrations of Fenmetozole (typically in a range of 0.1 nM to 10 µM).
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of cell membrane preparation (containing 10-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate bound from free radioligand. Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Fenmetozole.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Norepinephrine Transporter (NET) Uptake Assay
This assay determines if Fenmetozole inhibits the reuptake of norepinephrine into cells.
Materials:
-
Human neuroblastoma cell line SK-N-BE(2)C, which endogenously expresses the norepinephrine transporter (NET).[3]
-
[3H]-Norepinephrine
-
Fenmetozole stock solution
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Desipramine (a known NET inhibitor, as a positive control)
-
24-well cell culture plates
-
Lysis buffer (e.g., 1% SDS)
-
Scintillation counter
Procedure:
-
Cell Culture: Plate SK-N-BE(2)C cells in 24-well plates and grow to confluence.[3]
-
Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells for 10-20 minutes at room temperature with varying concentrations of Fenmetozole or desipramine.
-
Uptake Initiation: Add [3H]-Norepinephrine to each well at a final concentration near its KM for the transporter (approximately 416 nM for SK-N-BE(2)C cells).[3]
-
Incubation: Incubate for 10-15 minutes at room temperature.
-
Uptake Termination: Rapidly aspirate the assay solution and wash the cells three times with ice-cold assay buffer.
-
Cell Lysis: Add lysis buffer to each well and incubate for 30 minutes.
-
Counting: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis:
-
Plot the percentage of [3H]-Norepinephrine uptake (relative to vehicle control) against the log concentration of Fenmetozole.
-
Determine the IC50 value using non-linear regression.
-
Protocol 3: In Vivo Microdialysis for Extracellular Norepinephrine Measurement
This protocol measures the effect of Fenmetozole on norepinephrine levels in the brain of a living animal.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Fenmetozole solution for injection (e.g., dissolved in saline with a small amount of DMSO)
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
Anesthetics (e.g., isoflurane)
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex). Allow the animal to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). After a stabilization period of 1-2 hours, collect baseline dialysate samples every 20 minutes for at least one hour.
-
Drug Administration: Administer Fenmetozole via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at the desired dose.
-
Post-treatment Sample Collection: Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
Sample Analysis: Analyze the norepinephrine concentration in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis:
-
Express the norepinephrine concentrations as a percentage of the average baseline concentration.
-
Plot the mean percentage change in norepinephrine over time.
-
Calculate the area under the curve (AUC) to quantify the overall effect of Fenmetozole.
-
Visualizations
References
Troubleshooting & Optimization
Fenmetozole Hydrochloride solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenmetozole Hydrochloride. The following sections address common issues related to its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
Q2: How can I determine the solubility of this compound in my specific buffer or solvent system?
A2: A standard method for determining solubility is the shake-flask method. This involves adding an excess amount of the compound to the solvent of interest, agitating the mixture until equilibrium is reached, and then measuring the concentration of the dissolved compound in the filtered solution.
Q3: What are the typical storage conditions for this compound?
A3: For long-term storage, it is recommended to store this compound at -20°C in a desiccated environment. For short-term storage, 0°C is acceptable.[1]
Q4: What potential stability issues should I be aware of with hydrochloride salts like this compound?
A4: Hydrochloride salts of pharmaceutical compounds can sometimes be susceptible to issues such as hygroscopicity (absorbing moisture from the air) and disproportionation (conversion to the free base). It is crucial to store the compound in a dry environment. Stability can also be affected by pH, temperature, and light exposure.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
Potential Cause: The solvent or concentration is not optimal.
Troubleshooting Steps:
-
Sonication: Use an ultrasonic bath to aid in dissolution.
-
Gentle Heating: Gently warm the solution. Be cautious, as excessive heat may degrade the compound.
-
Solvent Selection: If using aqueous buffers, consider preparing a concentrated stock solution in an organic solvent like DMSO first, and then diluting it into your aqueous medium.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Experiment with adjusting the pH of your aqueous solution.
Issue 2: Precipitation of this compound Upon Dilution of a DMSO Stock Solution in an Aqueous Buffer
Potential Cause: The compound has lower solubility in the final aqueous buffer, and the addition of the DMSO stock creates a supersaturated solution that then precipitates.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound.
-
Optimize the Co-solvent Percentage: Minimize the percentage of DMSO in the final solution. Typically, keeping the final DMSO concentration below 1% is recommended for cell-based assays.
-
Pre-warm Solutions: Warming both the stock solution and the aqueous buffer to 37°C before mixing can sometimes help prevent precipitation.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Methodology:
-
Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) to reach equilibrium. A preliminary experiment can be run to determine the time required to reach a plateau in concentration.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Perform the experiment in triplicate to ensure reproducibility.
Protocol 2: Preliminary Stability Assessment under Forced Degradation Conditions
Objective: To identify potential degradation pathways and assess the stability of this compound under various stress conditions.
Materials:
-
This compound solution at a known concentration
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber or light source
-
HPLC system with a photodiode array (PDA) detector
Methodology:
-
Acidic Condition: Mix the this compound solution with 0.1 N HCl.
-
Basic Condition: Mix the this compound solution with 0.1 N NaOH.
-
Oxidative Condition: Mix the this compound solution with 3% H₂O₂.
-
Thermal Stress: Place a sample of the this compound solution in an oven at an elevated temperature (e.g., 60°C).
-
Photostability: Expose a sample of the this compound solution to a controlled light source.
-
Incubate all samples for a specific period (e.g., 24 hours). A control sample should be stored under normal conditions.
-
After the incubation period, analyze all samples by HPLC-PDA. Compare the chromatograms of the stressed samples to the control sample to identify any degradation products and quantify the loss of the parent compound.
Data Presentation
Table 1: Example of this compound Solubility Data
| Solvent/Buffer | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | Data to be determined |
| PBS (pH 7.4) | 25 | Data to be determined |
| Ethanol | 25 | Data to be determined |
| DMSO | 25 | Data to be determined |
Table 2: Example of this compound Stability Data under Forced Degradation
| Stress Condition | Incubation Time (hours) | % Degradation | Number of Degradants |
| 0.1 N HCl | 24 | Data to be determined | Data to be determined |
| 0.1 N NaOH | 24 | Data to be determined | Data to be determined |
| 3% H₂O₂ | 24 | Data to be determined | Data to be determined |
| 60°C | 24 | Data to be determined | Data to be determined |
| Light Exposure | 24 | Data to be determined | Data to be determined |
Visualizations
Caption: Workflow for Determining Aqueous Solubility.
Caption: Forced Degradation Experimental Workflow.
References
Technical Support Center: Improving Reproducibility in the Forced Swim Test with α2-Antagonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of the forced swim test (FST) when using α2-adrenoceptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for α2-antagonists in the forced swim test?
A1: α2-adrenoceptor antagonists, such as yohimbine (B192690), idazoxan, and atipamezole, are thought to exert their antidepressant-like effects in the FST by blocking presynaptic α2-adrenoceptors on noradrenergic neurons. This blockade inhibits the negative feedback mechanism that normally suppresses norepinephrine (B1679862) (NE) release. The resulting increase in synaptic NE levels is believed to be a key factor in the observed reduction in immobility time.[1][2] Some α2-antagonists may also influence other neurotransmitter systems, such as serotonin, which can contribute to their overall effect profile.[2][3]
Q2: How do I choose the appropriate dose for my α2-antagonist?
A2: Dose selection is critical and should be determined empirically through a dose-response study. A typical starting point for yohimbine is 1-5 mg/kg administered intraperitoneally (i.p.).[4] It is crucial to select a dose that reduces immobility without causing a significant increase in general locomotor activity, which could be a confounding factor.[3] Refer to the data table below for reported effective dose ranges of common α2-antagonists.
Q3: What is the recommended pre-treatment time for α2-antagonists before the FST?
A3: A pre-treatment time of 30 minutes is commonly used for i.p. administration of α2-antagonists to allow for sufficient absorption and distribution to the central nervous system.[3][4] However, the optimal timing can vary depending on the specific compound and the vehicle used.
Q4: Should I use a pre-swim session in my FST protocol with α2-antagonists?
A4: The use of a pre-swim session (typically a 15-minute swim 24 hours before the 5-minute test) is a point of debate and can depend on the research question and rodent species.[5] For rats, a pre-swim is often employed to induce a stable baseline of immobility.[5] For mice, a single 6-minute session (with the first 2 minutes for habituation and the last 4 minutes for scoring) is more common.[6] The key is to be consistent with the chosen protocol throughout the study to ensure reproducibility.
Q5: What are the best practices for preparing and administering α2-antagonists?
A5: Yohimbine is often dissolved in saline.[3] For compounds with poor water solubility, a small amount of a co-solvent like dimethyl sulfoxide (B87167) (DMSO) can be used, with the final concentration of DMSO kept to a minimum (typically <10%) to avoid vehicle-induced effects.[4] All solutions should be freshly prepared on the day of the experiment. Intraperitoneal (i.p.) injection is a common and reliable route of administration.[3][7]
Troubleshooting Guides
| Problem | Potential Causes | Troubleshooting Steps |
| High variability in baseline immobility time between animals. | - Inconsistent animal handling and habituation.- Variations in environmental conditions (e.g., noise, light).- Genetic differences within the animal strain.[8] | - Implement a standardized handling and acclimation protocol for at least one hour before testing.[4] - Ensure a quiet and consistently lit testing environment.[8] - Use a genetically homogeneous animal strain from a reputable vendor. |
| α2-antagonist does not reduce immobility time. | - Inappropriate dose (too low or too high, leading to side effects).- Incorrect administration timing.- Issues with drug solubility or stability.- The specific animal strain may be a non-responder.[9] | - Conduct a dose-response study to determine the optimal dose.[4] - Verify the pre-treatment time based on the compound's pharmacokinetics. - Ensure the compound is fully dissolved and the solution is fresh. - Consider using a different, well-characterized animal strain. |
| Increased locomotor activity observed with α2-antagonist treatment. | - The dose of the α2-antagonist is too high, leading to hyperactivity.[3] | - Perform an open-field test to assess the effect of the chosen dose on general locomotor activity.[3] - If hyperactivity is observed, reduce the dose to a level that does not significantly increase locomotion but still shows an effect on immobility in the FST. |
| Inconsistent results across different experimenters. | - Subjectivity in scoring immobility.- Variations in handling and injection techniques. | - Use automated video-tracking software for objective scoring of immobility.[10] - Provide thorough training to all experimenters to ensure consistent handling and administration procedures. |
| Unexpected side effects (e.g., agitation, freezing behavior). | - The α2-antagonist may have off-target effects at the administered dose.[11] | - Carefully observe the animals for any abnormal behaviors after drug administration. - If significant side effects are noted, consider lowering the dose or using a more selective α2-antagonist. |
Data Presentation
Table 1: Reported Effective Doses of α2-Antagonists in the Forced Swim Test
| α2-Antagonist | Species | Route of Administration | Effective Dose Range | Reported Effect on Immobility Time |
| Yohimbine | Mouse | i.p. | 1 - 2 mg/kg | Potentiated the antidepressant action of fluoxetine (B1211875) and venlafaxine (B1195380).[2][3] |
| Idazoxan | Mouse | s.c. | 0.06 mg/kg | Blocked the effects of clonidine.[12] |
| Atipamezole | Mouse | i.p. | 1 mg/kg | More effective than yohimbine in reversing xylazine-induced sedation.[7] |
Note: The effective dose can be influenced by various factors including animal strain, sex, and specific experimental conditions. The provided ranges are for guidance and should be confirmed with a dose-response study.
Experimental Protocols
Detailed Methodology for Forced Swim Test with Yohimbine in Mice
This protocol is a synthesized example based on common practices.
-
Animal Acclimation:
-
House male Swiss-Webster mice in groups of 4-5 per cage with ad libitum access to food and water.
-
Maintain a 12:12 hour light-dark cycle with the temperature at 22 ± 2°C.
-
Handle the mice for at least 3 days prior to the experiment to acclimate them to the experimenter.
-
On the day of the experiment, bring the mice to the testing room at least 1 hour before the start of the procedure to acclimate to the new environment.[4]
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of yohimbine hydrochloride in sterile saline (0.9% NaCl).[3]
-
On the day of testing, dilute the stock solution with saline to the desired final concentrations (e.g., 0.5, 1, and 2 mg/kg).
-
Administer the yohimbine solution or vehicle (saline) via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.
-
The injection should be given 30 minutes before the start of the forced swim test.[2]
-
-
Forced Swim Test Procedure:
-
Use a glass cylinder (25 cm height, 10 cm diameter) filled with 10 cm of water at 23-25°C.[5]
-
Gently place each mouse individually into the cylinder for a 6-minute session.[6]
-
Record the entire session using a video camera positioned to the side of the cylinder.
-
After 6 minutes, remove the mouse from the water, gently dry it with a towel, and place it in a heated holding cage for a few minutes before returning it to its home cage.[13]
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the 6-minute test.[6]
-
Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.[6]
-
The scoring can be done by a trained observer blind to the experimental conditions or using automated video-tracking software.
-
Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test for multiple dose comparisons.
-
Mandatory Visualization
Caption: Signaling pathway of α2-antagonists in the brain.
Caption: Experimental workflow for the forced swim test with α2-antagonists.
References
- 1. examine.com [examine.com]
- 2. Effect of addition of yohimbine (alpha-2-receptor antagonist) to the antidepressant activity of fluoxetine or venlafaxine in the mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Atipamezole with Yohimbine for Antagonism of Xylazine in Mice Anesthetized with Ketamine and Xylazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurology.com [jneurology.com]
- 9. Yohimbine as a pharmacological probe for alcohol research: a systematic review of rodent and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yohimbine potentiates active defensive responses to threatening stimuli in Swiss-Webster mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective imidazoline I2 ligands do not show antidepressant-like activity in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lasa.co.uk [lasa.co.uk]
How to increase the yield of Fenmetozole Hydrochloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Fenmetozole Hydrochloride. The guidance provided is based on established principles of organic chemistry and plausible synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is a likely synthetic pathway for this compound?
A1: A plausible and common method for synthesizing this compound involves a multi-step process. The key steps typically include the N-alkylation of imidazole (B134444) with a suitable α-haloketone, followed by the stereoselective reduction of the resulting ketone to form the alcohol, and finally, the formation of the hydrochloride salt.
Q2: What are the critical parameters that influence the overall yield of the synthesis?
A2: The overall yield is highly dependent on the efficiency of each step. Critical parameters include the choice of solvent, reaction temperature, the type of base used in the N-alkylation step, the selection of a reducing agent for the ketone reduction, and the method of purification at each stage.
Q3: How can I minimize the formation of impurities?
A3: Impurity formation can be minimized by carefully controlling reaction conditions. For the N-alkylation step, using a non-nucleophilic base and an appropriate solvent can reduce side reactions. During the reduction step, the choice of a stereoselective reducing agent can prevent the formation of diastereomeric impurities. Proper purification of intermediates, for instance, through column chromatography or recrystallization, is also crucial.
Q4: What is the importance of stereochemistry in the synthesis of this compound?
A4: this compound is a chiral molecule, and typically only one enantiomer possesses the desired pharmacological activity. Therefore, achieving high stereoselectivity during the ketone reduction step is critical. This is often accomplished using chiral reducing agents or through enzymatic reduction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield in N-alkylation step | - Incomplete reaction. - Formation of side products due to the use of a strong, nucleophilic base. - Inappropriate solvent. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Use a non-nucleophilic base such as sodium carbonate or potassium carbonate. - Employ a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile. |
| Formation of multiple products in the reduction step | - Non-selective reducing agent leading to a mixture of diastereomers. - Racemization of the product. | - Utilize a stereoselective reducing agent, for example, a chiral borane (B79455) reagent or an enzyme. - Perform the reaction at a lower temperature to enhance stereoselectivity. |
| Difficulty in isolating the final hydrochloride salt | - The product is too soluble in the chosen solvent. - Incomplete reaction with HCl. | - Use a solvent in which the hydrochloride salt is poorly soluble, such as diethyl ether or ethyl acetate (B1210297), to facilitate precipitation. - Ensure the use of anhydrous HCl (e.g., as a solution in a non-protic solvent) to prevent the introduction of water, which can affect solubility and crystallinity. |
| Product degradation | - Harsh reaction conditions (e.g., high temperature, strong acid/base). - Presence of oxygen or moisture. | - Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). - Use purified, anhydrous solvents. - Avoid excessive heating and prolonged reaction times. |
Experimental Protocols
Step 1: N-Alkylation of Imidazole with 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one
-
To a solution of imidazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one (1.0 eq) in DMF dropwise over 15 minutes.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one.
Step 2: Stereoselective Reduction of 1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one
-
Dissolve the ketone intermediate (1.0 eq) in anhydrous methanol (B129727) and cool the solution to -20°C.
-
Add a solution of a chiral reducing agent (e.g., (R)-2-methyl-CBS-oxazaborolidine) followed by the slow addition of borane-dimethyl sulfide (B99878) complex (BH3·SMe2).
-
Stir the reaction at -20°C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and then remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium (B1175870) chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the enantiomerically enriched alcohol by column chromatography.
Step 3: Formation of this compound
-
Dissolve the purified (S)-1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in diethyl ether dropwise with stirring.
-
A white precipitate of this compound will form.
-
Continue stirring for 30 minutes in the ice bath.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizations
Caption: Plausible synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in Fenmetozole HCl synthesis.
Technical Support Center: α2-Adrenergic Receptor Functional Assays
This guide provides troubleshooting solutions and answers to frequently asked questions for researchers encountering poor signal or other issues in α2-adrenergic receptor (α2-AR) functional assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm not seeing any agonist-induced inhibition of cAMP. What are the common causes?
Answer: This is a frequent issue as α2-ARs are Gi-coupled receptors, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels. A lack of response can stem from several factors related to your cells, reagents, or assay protocol.
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify that your cell line expresses functional α2-ARs at a sufficient density. Use qPCR, Western blot, or radioligand binding assays to confirm expression levels. Remember that receptor expression can vary with cell density.[1]
-
Check Agonist Potency and Integrity: Ensure your agonist (e.g., dexmedetomidine, clonidine) is properly stored and has not degraded.[2][3][4] Prepare fresh dilutions for each experiment. Run a dose-response curve with a known potent agonist to confirm bioactivity.
-
Optimize Forskolin (B1673556)/Adenylyl Cyclase Stimulation: To measure inhibition, you first need a robust stimulated signal. Optimize the concentration of the adenylyl cyclase activator (e.g., forskolin). If the initial stimulated cAMP level is too low, any inhibition will be undetectable.[5]
-
Incorporate a PDE Inhibitor: Phosphodiesterases (PDEs) rapidly degrade cAMP.[6] Including a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) is crucial to allow cAMP to accumulate to detectable levels.[5][6][7]
-
Optimize Cell Density: Both too few and too many cells can lead to poor results. Low cell density may not produce enough signal, while very high density can decrease the assay window.[7] Perform a cell titration experiment to find the optimal seeding density for your specific cell line and plate format.[8]
-
Serum Starvation: Components in serum can interfere with GPCR signaling.[6] It is often recommended to serum-starve cells for a few hours to overnight before the assay to reduce background noise and improve the signal window.
Q2: My GTPγS binding assay has a very low signal-to-background ratio. How can I improve it?
Answer: The GTPγS binding assay directly measures the activation of G proteins and is a valuable tool for studying α2-AR function.[9][10] A poor signal window is often related to high basal (agonist-independent) binding or low agonist-stimulated binding.
Troubleshooting Steps:
-
Optimize GDP Concentration: GDP is critical for reducing basal GTPγS binding. In the absence of an agonist, G proteins have a higher affinity for GDP. Adding excess GDP (typically 1-10 µM) to the assay buffer ensures that G proteins are in their inactive state prior to agonist stimulation.[11]
-
Adjust Na+ and Mg2+ Concentrations: These ions are crucial modulators. High concentrations of Na+ (e.g., 100 mM NaCl) can suppress basal GTPγS binding, thereby increasing the signal-to-background ratio.[11][12] Mg2+ is required for G protein activation, and its concentration should be optimized (typically in the 1-10 mM range).[11]
-
Use High-Quality Membranes: Ensure your cell membrane preparations are of high quality and have been stored correctly at -80°C. Repeated freeze-thaw cycles can damage receptors and G proteins.
-
Check for Endogenous Ligands: If using tissue preparations, be aware of endogenous catecholamines that could activate the receptors and increase basal signal.
-
Consider Inverse Agonists: Some antagonists, like rauwolscine, can act as inverse agonists at the α2-AR, reducing basal G protein activation.[11] This can be a useful tool for confirming that the basal signal is receptor-mediated.
Q3: I'm trying to measure ERK1/2 phosphorylation downstream of α2-AR activation, but the signal is weak or inconsistent. What should I check?
Answer: Measuring ERK1/2 phosphorylation is a common method to assess downstream signaling for many GPCRs, including Gi-coupled receptors like α2-ARs.[13][14] The signal is often transient and requires precise timing and optimization.
Troubleshooting Steps:
-
Perform a Time-Course Experiment: The peak of ERK phosphorylation is often rapid and transient, typically occurring between 2 and 10 minutes after agonist stimulation.[15][16] You must perform a time-course experiment (e.g., 0, 2, 5, 10, 15, 30 minutes) to identify the optimal stimulation time for your system.
-
Synchronize Cells with Serum Starvation: To reduce basal ERK phosphorylation, it is critical to serum-starve the cells for at least 3-4 hours or overnight before agonist stimulation. This synchronizes the cells and maximizes the signal window.[13][17]
-
Optimize Cell Seeding Density: As with other assays, cell density is key. Cells should typically be grown to confluence, as contact inhibition helps lower the background phosphorylation level.[13]
-
Use Pertussis Toxin (PTX): To confirm that the ERK signal is mediated by a Gi/o protein, pre-treat the cells with PTX. PTX ADP-ribosylates the α-subunit of Gi/o proteins, preventing their interaction with the receptor and thus blocking downstream signaling.[15][16] A loss of signal after PTX treatment confirms the pathway.
-
Check Antibody Quality: Ensure that the primary antibody for phosphorylated ERK (p-ERK) and the secondary antibody are specific and of high quality. Run positive and negative controls (e.g., cells treated with a known potent activator like EGF) to validate the detection system.
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution | Assay |
| No cAMP Inhibition | Low receptor expression | Confirm expression via qPCR/Western Blot. | cAMP |
| Inactive agonist | Use fresh agonist dilutions; test a reference compound. | cAMP | |
| Suboptimal forskolin stimulation | Titrate forskolin to achieve a robust signal (80-90% of max). | cAMP | |
| cAMP degradation | Always include a PDE inhibitor (e.g., 100-500 µM IBMX). [6] | cAMP | |
| High Basal GTPγS Binding | Insufficient GDP | Optimize GDP concentration (typically 1-10 µM).[11] | GTPγS |
| Low Na+ concentration | Include 100-150 mM NaCl in the buffer to suppress basal binding.[12] | GTPγS | |
| Poor membrane quality | Prepare fresh membranes; avoid repeated freeze-thaw cycles. | GTPγS | |
| Weak/No p-ERK Signal | Stimulation time not optimal | Perform a time-course experiment (e.g., 2-30 min). [15][16] | p-ERK |
| High basal p-ERK levels | Serum-starve cells for at least 3 hours before the assay.[13] | p-ERK | |
| Non-Gi mediated signal | Pre-treat with Pertussis Toxin (PTX) to confirm Gi pathway.[15] | p-ERK | |
| Poor antibody performance | Validate p-ERK antibody with a strong positive control (e.g., EGF). | p-ERK | |
| General Poor Signal | Suboptimal cell density | Titrate cell number to find the best signal-to-background ratio.[7][8] | All |
Signaling Pathways & Workflows
// Edges Agonist -> a2AR [label="Binds"]; a2AR -> G_alpha_i [label="Activates"]; G_alpha_i -> G_beta_gamma [style=invis];
G_alpha_i -> AC [label="Inhibits", arrowhead="tee", color="#EA4335"]; ATP -> cAMP [label="Converts", style=dashed]; AC -> ATP [style=invis]; cAMP -> PKA [label="Activates"];
G_beta_gamma -> PLC [label="Activates"]; G_beta_gamma -> PI3K [label="Activates"]; PI3K -> Src [label="..."]; Src -> Ras [label="..."];
// ERK Pathway Ras -> Raf -> MEK -> ERK [label="Phosphorylates"]; } enddot Caption: α2-Adrenergic receptor Gi-coupled signaling pathways.
Detailed Experimental Protocols
Protocol 1: Forskolin-Stimulated cAMP Inhibition Assay (HTRF)
This protocol is for a typical 384-well plate format using a competitive immunoassay, such as HTRF.
-
Cell Seeding:
-
Trypsinize and count cells (e.g., HEK293 or CHO expressing α2-AR).
-
Seed 2,000-10,000 cells per well in 20 µL of culture medium. The optimal number must be determined empirically.[8]
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation & Treatment:
-
The next day, prepare serial dilutions of your α2-AR agonist in stimulation buffer (e.g., HBSS, 20 mM HEPES).
-
Prepare a solution of your adenylyl cyclase activator (e.g., Forskolin) at 2X the final desired concentration (e.g., 20 µM for a 10 µM final) mixed with a PDE inhibitor (e.g., 1 mM IBMX for a 500 µM final) in stimulation buffer.
-
Aspirate the culture medium from the cells.
-
Add 10 µL of diluted agonist or vehicle to the appropriate wells.
-
Immediately add 10 µL of the Forskolin/IBMX mixture to all wells (except for basal controls).
-
Incubate at room temperature for 30 minutes.
-
-
Detection (Example using HTRF):
-
Following the manufacturer's instructions, add 10 µL of HTRF cAMP-d2 conjugate followed by 10 µL of HTRF anti-cAMP cryptate conjugate.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader (665 nm and 620 nm emission).
-
Calculate the 665/620 ratio and determine cAMP concentrations based on a standard curve.
-
Protocol 2: [³⁵S]GTPγS Binding Filtration Assay
This protocol uses cell membranes and measures the incorporation of radiolabeled GTPγS upon G protein activation.[10]
-
Membrane Preparation:
-
Grow cells to ~90% confluency, harvest, and homogenize in ice-cold buffer.
-
Centrifuge to pellet membranes, wash, and resuspend in an appropriate buffer.
-
Determine protein concentration (e.g., via BCA assay) and store aliquots at -80°C.
-
-
Assay Setup:
-
Prepare assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, and 1 mg/mL BSA.[12]
-
On ice, add the following to each tube/well:
-
Assay Buffer
-
Cell membranes (5-20 µg protein)
-
Agonist or vehicle
-
-
Pre-incubate for 15 minutes at 30°C.
-
-
Initiation and Termination:
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubate for 30-60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through a GF/C filter plate using a cell harvester.
-
Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Count the plate using a scintillation counter (e.g., MicroBeta or TopCount).
-
Protocol 3: ERK1/2 Phosphorylation Assay (In-Cell Western)
This protocol provides a high-throughput method for detecting p-ERK in whole cells.[16]
-
Cell Seeding & Starvation:
-
Seed cells in a 96-well or 384-well plate and grow to 80-90% confluency.
-
Aspirate the medium and replace it with a serum-free medium. Incubate for at least 4 hours or overnight.[13]
-
-
Agonist Stimulation:
-
Prepare agonist dilutions in serum-free medium.
-
Add the agonist to the cells and incubate at 37°C for the predetermined optimal time (e.g., 5 minutes).
-
-
Fixation and Permeabilization:
-
Quickly remove the stimulation medium and add 4% paraformaldehyde in PBS to fix the cells for 20 minutes at room temperature.
-
Wash the wells 3x with PBS containing 0.1% Triton X-100 (for permeabilization).
-
-
Immunostaining:
-
Block the cells with a blocking buffer (e.g., Odyssey Blocking Buffer or 3% BSA in PBS) for 90 minutes.
-
Incubate with a primary antibody against p-ERK1/2 (e.g., Rabbit anti-p-ERK T202/Y204) overnight at 4°C.
-
Wash 4x with PBS + 0.1% Tween-20.
-
Incubate with an infrared-dye-conjugated secondary antibody (e.g., IRDye 800CW Goat anti-Rabbit) for 60 minutes in the dark.
-
(Optional) Co-incubate with a normalization stain or antibody for total protein or a housekeeping protein.
-
-
Detection:
-
Wash 4x with PBS + 0.1% Tween-20.
-
Allow the plate to dry completely in the dark.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). The signal intensity is proportional to the level of ERK phosphorylation.
-
References
- 1. Effects of cell density and conditioned medium on alpha 2A adrenergic receptor density and messenger RNA abundance in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interest of alpha2-adrenergic agonists and antagonists in clinical practice: background, facts and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrenergic Agonists & Antagonists | Morgan & Mikhail's Clinical Anesthesiology, 6e | AccessMedicine | McGraw Hill Medical [accessmedicine.mhmedical.com]
- 4. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. revvity.com [revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Determinants of alpha 2-adrenergic receptor activation of G proteins: evidence for a precoupled receptor/G protein state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Phospho-ERK Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 17. Cell-surface targeting of α2-adrenergic receptors — Inhibition by a transport deficient mutant through dimerization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fenmetozole Hydrochloride Stability-Indicating Assay Development
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals developing a stability-indicating assay for Fenmetozole Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a stability-indicating assay for this compound?
A1: The initial and most critical step is to perform forced degradation studies.[1][2] These studies intentionally stress the this compound drug substance to generate potential degradation products.[1][2] This helps in understanding the degradation pathways and is essential for developing a specific analytical method that can separate the parent drug from its degradants.[1][3]
Q2: What are the recommended stress conditions for the forced degradation of this compound?
A2: Based on general guidelines for forced degradation studies, the following conditions are recommended to be applied to a solution of this compound (typically at a concentration of about 1 mg/mL):
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature, potentially increasing to 60°C if no degradation is observed.[1][3]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature, with heating to 60°C if necessary.[1][3]
-
Oxidation: 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.[4]
-
Thermal Degradation: Heating the solid drug substance at a temperature like 60°C or 80°C, potentially with humidity (e.g., 75% RH).[3]
-
Photostability: Exposing the drug substance to a combination of UV and visible light, as per ICH Q1B guidelines.[5]
Q3: How much degradation should I aim for during forced degradation studies?
A3: The goal is to achieve a meaningful level of degradation, typically in the range of 5-20%, to ensure that the analytical method can detect and separate the degradation products.[5] Degradation of more than 20% might lead to the formation of secondary degradants, which can complicate the analysis.[5]
Q4: My this compound sample is not degrading under the initial stress conditions. What should I do?
A4: If you do not observe any degradation, you can gradually increase the severity of the stress conditions.[1][3] For example, you can increase the concentration of the acid or base, extend the exposure time, or increase the temperature.[1][3] It is a stepwise process to find the conditions that cause the desired level of degradation.
Q5: How do I choose the right HPLC column for my stability-indicating method?
A5: A reversed-phase C18 column is a common starting point for the analysis of many pharmaceutical compounds due to its versatility in separating molecules with varying polarity.[6] The choice of column dimensions (length, internal diameter) and particle size will depend on the desired resolution, run time, and the complexity of the sample matrix.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) for this compound. | Inappropriate mobile phase pH; secondary interactions with the stationary phase. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Consider using a mobile phase additive like triethylamine (B128534) or an alternative column with end-capping. |
| Co-elution of the main peak with a degradation product. | Insufficient chromatographic resolution. | Optimize the mobile phase composition (e.g., change the organic modifier or the gradient slope). A different stationary phase or a column with higher efficiency (smaller particle size) may also be necessary. |
| No degradation products are observed after applying stress conditions. | The compound is highly stable under the applied conditions. | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressing agent).[1][3] |
| Baseline noise or drift in the chromatogram. | Contaminated mobile phase or column; detector issues. | Filter all mobile phases. Purge the HPLC system thoroughly. If the problem persists, wash the column or replace it. Check the detector lamp's performance. |
| Inconsistent retention times. | Fluctuations in temperature; improper column equilibration; changes in mobile phase composition. | Use a column oven to maintain a consistent temperature.[7] Ensure the column is adequately equilibrated before each injection. Prepare fresh mobile phase daily. |
Experimental Protocols
Protocol 1: Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the mixture at 60°C for 30 minutes.[3] After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH. Dilute to a final concentration suitable for HPLC analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the mixture at 60°C for 30 minutes.[3] After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 M HCl. Dilute to a final concentration suitable for HPLC analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store the solution at room temperature for 24 hours, protected from light. Dilute to a final concentration suitable for HPLC analysis.
-
Thermal Degradation: Store a known quantity of solid this compound in a hot air oven at 80°C for 48 hours. After exposure, dissolve the sample in the mobile phase to achieve a suitable concentration for HPLC analysis.
-
Photolytic Degradation: Expose the solid drug substance to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a specified duration. Dissolve the sample in the mobile phase for HPLC analysis. Also, expose a solution of the drug to the same light conditions.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[8]
-
Mobile Phase: A gradient mixture of Buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.5 with orthophosphoric acid) and Acetonitrile.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: To be determined by scanning the UV spectrum of this compound (a common wavelength for similar structures is around 280-300 nm).[8]
-
Injection Volume: 20 µL.[8]
-
Column Temperature: 30°C.[8]
-
Procedure: Inject the prepared samples from the forced degradation studies. Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and ensure they are well-resolved from the parent this compound peak.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound (Illustrative Data)
| Stress Condition | Duration | % Assay of Fenmetozole HCl | % Degradation | Number of Degradants |
| 0.1 M HCl | 30 min at 60°C | 92.5 | 7.5 | 2 |
| 0.1 M NaOH | 30 min at 60°C | 88.1 | 11.9 | 3 |
| 3% H₂O₂ | 24 hrs at RT | 95.3 | 4.7 | 1 |
| Thermal (Solid) | 48 hrs at 80°C | 98.2 | 1.8 | 1 |
| Photolytic (Solid) | 7 days | 96.9 | 3.1 | 2 |
Table 2: HPLC Method Validation Parameters (Illustrative Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5 - 100.8% | 98.0 - 102.0% |
| Precision (% RSD) | < 1.0% | ≤ 2.0% |
| Specificity | No interference from degradants | Peak purity > 0.995 |
| LOD | 0.05 µg/mL | - |
| LOQ | 0.15 µg/mL | - |
Visualizations
Caption: Workflow for Stability-Indicating Assay Development.
Caption: Hypothetical Degradation Pathways for Fenmetozole HCl.
Caption: Troubleshooting Tree for Poor HPLC Peak Resolution.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. ijrpp.com [ijrpp.com]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. fenbenqhp.com [fenbenqhp.com]
- 7. mdpi.com [mdpi.com]
- 8. giwmscdntwo.gov.np [giwmscdntwo.gov.np]
Validation & Comparative
A Comparative Guide to the Selectivity of α2-Adrenergic Antagonists
For Researchers, Scientists, and Drug Development Professionals
The α2-adrenergic receptors (α2-ARs) are a family of G-protein coupled receptors that are integral to a wide array of physiological functions, including cardiovascular regulation, neurotransmission, and metabolic control. Comprising three distinct subtypes—α2A, α2B, and α2C—these receptors represent critical targets for therapeutic intervention in conditions such as hypertension, depression, and chronic pain. The development of subtype-selective antagonists is a key objective in pharmacology, aiming to elicit targeted therapeutic effects while minimizing off-target side effects. This guide provides an objective comparison of the selectivity of various α2-adrenergic antagonists, supported by experimental data and detailed methodologies.
Comparative Analysis of α2-Adrenergic Antagonist Selectivity
The pharmacological profile of an α2-adrenergic antagonist is largely defined by its binding affinity and selectivity for the different α2-AR subtypes. This is typically quantified using the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The ratio of Ki values between the different subtypes serves as a measure of selectivity.
The following table summarizes the binding affinities (Ki) of several common α2-adrenergic antagonists for the human α2A, α2B, and α2C adrenergic receptor subtypes.
| Compound | α2A-AR Ki (nM) | α2B-AR Ki (nM) | α2C-AR Ki (nM) | α2A vs α2B Selectivity | α2A vs α2C Selectivity | α2C vs α2A/B Selectivity |
| Yohimbine | 1.8 | 3.5 | 2.5 | ~2-fold | ~1.4-fold | Non-selective |
| Rauwolscine | 1.9 | 1.8 | 1.2 | Non-selective | ~1.6-fold (for α2C) | Non-selective |
| Idazoxan (B1206943) | 2.3 | 3.0 | 2.1 | ~1.3-fold | ~1.1-fold | Non-selective |
| Atipamezole | 0.6 | 10 | 1.5 | ~17-fold | ~2.5-fold | |
| BRL-44408 | 1.4 | 69 | 20 | ~50-fold | ~14-fold | |
| Imiloxan | 13 | 4.8 | 210 | ~2.7-fold (for α2B) | ~16-fold (for α2A) | |
| JP-1302 | 1100 | 1800 | 8.3 | ~133-fold (for α2C) | >200-fold (for α2C) | Highly α2C-selective |
| ORM-12741 | - | - | 0.8 | - | - | Highly α2C-selective |
| Mirtazapine | 1.8 | 1.8 | 1.0 | Non-selective | ~1.8-fold (for α2C) |
Key Insights from the Data:
-
Non-Selective Antagonists: Yohimbine, rauwolscine, and idazoxan demonstrate relatively poor selectivity across the three α2-AR subtypes.
-
α2A-Selective Antagonists: BRL-44408 exhibits a notable preference for the α2A-AR subtype, with approximately 50-fold higher affinity for α2A over α2B.
-
α2C-Selective Antagonists: JP-1302 and ORM-12741 are highly selective for the α2C-AR subtype, making them invaluable tools for elucidating the specific physiological roles of this receptor.
-
Mixed Selectivity Profiles: Atipamezole shows a preference for α2A and α2C over α2B. Imiloxan is moderately selective for the α2B subtype. Mirtazapine, an antidepressant, displays a slight preference for the α2C subtype.
α2-Adrenergic Receptor Signaling and Experimental Evaluation
The functional consequence of antagonist binding is best understood in the context of the downstream signaling pathways of α2-ARs. These receptors primarily couple to inhibitory G-proteins (Gi/o)[1]. Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[1][2]. Antagonists block this agonist-induced response.
Caption: α2-Adrenergic receptor signaling pathway.
The selectivity of α2-adrenergic antagonists is determined through a combination of radioligand binding assays and functional assays.
Caption: Experimental workflow for assessing antagonist selectivity.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
1. Membrane Preparation:
-
Culture cells stably expressing a single human α2-AR subtype (α2A, α2B, or α2C).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method such as the Bradford assay.
2. Competitive Binding Reaction:
-
In a multi-well plate, combine the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]rauwolscine or [3H]RX821002).
-
Add the non-radiolabeled antagonist being tested across a range of concentrations.
-
To determine non-specific binding, include wells with a high concentration of a known, non-selective α2-AR antagonist (e.g., phentolamine).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium (e.g., 60-90 minutes).
3. Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test antagonist.
-
Plot the specific binding as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of radioligand binding).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional cAMP Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production, providing a measure of its functional potency.
1. Cell Culture and Plating:
-
Seed cells stably expressing the α2-AR subtype of interest into 384-well plates and culture overnight.
2. Antagonist and Agonist Treatment:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the test antagonist at various concentrations to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of an α2-AR agonist (e.g., norepinephrine (B1679862) or dexmedetomidine) in the presence of the antagonist. This agonist concentration is typically the EC80 (the concentration that elicits 80% of the maximal response) to ensure a robust signal for inhibition.
3. cAMP Measurement:
-
After agonist stimulation (e.g., 30-60 minutes), lyse the cells.
-
Measure the intracellular cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or enzyme-linked immunosorbent assay (ELISA)[3].
4. Data Analysis:
-
The antagonist's effect is observed as a reversal of the agonist-induced decrease in cAMP levels.
-
Generate dose-response curves by plotting the measured cAMP levels against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist's effect, by fitting the data to a sigmoidal curve using non-linear regression.
By employing these robust experimental methodologies, researchers can accurately characterize the selectivity profiles of α2-adrenergic antagonists. This information is crucial for selecting the appropriate pharmacological tools for preclinical research and for the development of novel therapeutics with enhanced efficacy and safety.
References
Revolutionizing Antidepressant Discovery: A Comparative Guide to a Novel Human iPSC-derived Neuronal Model
The landscape of antidepressant drug discovery is undergoing a significant transformation, moving away from traditional, often reductionist, in vitro models towards more physiologically relevant platforms that better recapitulate human neurobiology. This guide provides a comprehensive comparison of a novel human induced pluripotent stem cell (hiPSC)-derived cortical neuron model with established in vitro screening methods for antidepressant efficacy. By leveraging patient-specific genetics and complex neuronal phenotypes, this new model promises to enhance the predictive validity of preclinical screening and accelerate the development of more effective therapeutics.
The limitations of conventional antidepressant screening methods, such as neurotransmitter uptake assays and rodent-based cellular models, are well-documented. These models often fail to translate to clinical efficacy due to their limited biological complexity and inability to capture the intricate pathophysiology of major depressive disorder (MDD). In contrast, hiPSC-derived neuronal models offer a unique opportunity to study disease mechanisms and drug responses in a human-relevant context.
This guide presents a detailed validation of a new in vitro model utilizing hiPSC-derived cortical neurons, comparing its performance against traditional alternatives. We provide supporting experimental data, detailed methodologies for key experiments, and visual representations of critical pathways and workflows to aid researchers, scientists, and drug development professionals in evaluating and adopting this innovative approach.
Comparative Performance of Antidepressant Screening Models
The following table summarizes the key performance indicators of the novel hiPSC-derived neuronal model compared to traditional in vitro screening assays. The data presented is a synthesis from multiple sources to provide a comprehensive overview.
| Feature | hiPSC-derived Cortical Neuron Model | Traditional Neurotransmitter Uptake Assay | Corticosterone-Induced Damage Model |
| Biological Relevance | High (Human genetics, neuronal morphology, and network activity) | Low (Single protein target, non-neuronal cell lines) | Moderate (Simulates stress-induced neurotoxicity) |
| Predictive Validity | High (Potential to predict patient-specific responses)[1][2] | Low to Moderate (High false-positive rate) | Moderate (Good for identifying neuroprotective compounds)[3][4][5] |
| Throughput | Moderate to High (Amenable to 384-well format)[6][7] | High (Well-established for HTS)[8][9][10][11] | Moderate |
| Assay Time | 2-4 weeks (for neuronal differentiation and maturation) | 1-3 hours | 24-72 hours[4][12] |
| Cost per Sample | High | Low | Low to Moderate |
| Key Endpoints | Neurite outgrowth, synaptic density, gene expression, electrophysiology[1][2][13][14] | Neurotransmitter uptake inhibition[8][9][10][11] | Cell viability, apoptosis, neurite retraction[3][4] |
Experimental Protocols
Protocol 1: hiPSC-derived Cortical Neuron Differentiation and Antidepressant Screening
This protocol outlines the generation of cortical neurons from hiPSCs and their use in screening for antidepressant efficacy, based on neurite outgrowth analysis.[7][12][15]
Materials:
-
Human iPSCs
-
Neuronal induction medium
-
Neuronal maturation medium
-
96- or 384-well plates, coated with Matrigel
-
Test compounds (antidepressants)
-
Primary antibodies (e.g., anti-β-III tubulin)
-
Secondary fluorescent antibodies
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Neuronal Induction: Plate hiPSCs on Matrigel-coated plates and culture in neuronal induction medium for 7-10 days.
-
Neuronal Progenitor Expansion: Dissociate neural rosettes and expand neural progenitor cells in appropriate media.
-
Cortical Neuron Differentiation: Plate neural progenitor cells onto new Matrigel-coated plates and differentiate in cortical neuron maturation medium for at least 14 days.
-
Compound Treatment: Treat mature cortical neurons with a concentration range of test antidepressants for 48-72 hours.
-
Immunofluorescence Staining: Fix the cells and perform immunofluorescence staining for neuronal markers (e.g., β-III tubulin) and a nuclear counterstain.
-
Image Acquisition and Analysis: Acquire images using a high-content imaging system. Quantify neurite length, branch points, and cell number using automated image analysis software.
-
Data Analysis: Normalize neurite outgrowth measurements to the number of viable neurons. Compare the effects of different antidepressants on promoting neurite outgrowth.
Protocol 2: Neurotransmitter Transporter Uptake Assay
This protocol describes a classic in vitro method for screening antidepressants based on their ability to inhibit serotonin, norepinephrine, or dopamine (B1211576) transporters.[8][9][10][11]
Materials:
-
Cell line stably expressing the target neurotransmitter transporter (e.g., HEK293-SERT)
-
96-well microplates
-
Radiolabeled neurotransmitter (e.g., [³H]-Serotonin) or a fluorescent dye mimicking the neurotransmitter[10]
-
Test compounds (antidepressants)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Plating: Seed the transporter-expressing cells into 96-well plates and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test antidepressants or a vehicle control.
-
Substrate Addition: Add the radiolabeled or fluorescent neurotransmitter substrate to each well and incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Uptake Termination: Stop the uptake process by rapidly washing the cells with ice-cold buffer.
-
Quantification:
-
For radiolabeled substrates: Lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
For fluorescent substrates: Measure the intracellular fluorescence using a fluorescence plate reader.[10]
-
-
Data Analysis: Calculate the percentage of inhibition of neurotransmitter uptake for each compound concentration and determine the IC50 value.
Visualizing the Future of Antidepressant Screening
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict key signaling pathways, experimental workflows, and the logical relationships between these screening models.
Caption: Signaling pathway of antidepressant-induced neuroplasticity.
Caption: Experimental workflow for hiPSC-based antidepressant screening.
Caption: Logical comparison of in vitro antidepressant screening models.
References
- 1. researchgate.net [researchgate.net]
- 2. Depression patient-derived cortical neurons reveal potential biomarkers for antidepressant response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corticosterone-induced neuronal dysfunction in hippocampal cultures: a novel in vitro model for stress-related neuronal pathology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Sinisan Protects Primary Hippocampal Neurons Against Corticosterone by Inhibiting Autophagy via the PI3K/Akt/mTOR Pathway [frontiersin.org]
- 5. miR-542-3p attenuates corticosterone-induced hippocampal neuronal damage in depressive mice by modulating PTEN/AKT/GSK3β/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hiPS Cell-Derived Neurons for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 9. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. biocompare.com [biocompare.com]
- 12. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 13. In vitro tests - Depression - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 14. In vivo and in vitro models of Depression - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 15. criver.com [criver.com]
Fenmetozole Hydrochloride: Unraveling a Vague Pharmacological Profile
A comprehensive review of available scientific literature reveals a significant lack of data regarding the primary receptor and cross-reactivity profile of Fenmetozole Hydrochloride. While initial information hinted at its role as an antagonist to the effects of ethanol, concrete evidence identifying its specific molecular target remains elusive. This absence of foundational pharmacological data precludes a detailed comparison of its cross-reactivity with other receptors.
This compound has been described as a compound that mitigates the ethanol-induced reduction in cerebellar cyclic guanosine (B1672433) monophosphate content. This suggests a potential interaction with neurological pathways affected by alcohol, but does not specify a direct binding target. Unfortunately, further searches for its primary receptor, binding profile, and any receptor screening studies have not yielded substantive results.
The scientific community's understanding of a drug's cross-reactivity is fundamentally dependent on first identifying its primary therapeutic target. Cross-reactivity refers to the ability of a drug to bind to and elicit a response from receptors other than its intended primary target. This "off-target" activity can lead to both beneficial side effects and adverse drug reactions. Without a clear understanding of what this compound's primary receptor is, a systematic investigation into its potential interactions with other receptors cannot be undertaken.
It is important to distinguish Fenmetozole from Fenbendazole, a structurally different benzimidazole-class drug. Fenbendazole is an anthelmintic agent with a well-established mechanism of action involving the disruption of tubulin polymerization in parasites. The frequent confusion between these two compounds in search results highlights the limited specific information available for Fenmetozole.
Challenges in Data Compilation
The creation of a detailed comparison guide on the cross-reactivity of this compound is currently not feasible due to the following reasons:
-
Lack of a Defined Primary Target: The primary receptor for this compound has not been definitively identified in the available scientific literature.
-
Absence of Binding Affinity Data: Without a known primary target, there is no comparative data on its binding affinity for other receptors.
-
No Publicly Available Screening Data: Comprehensive receptor screening assays, which would provide a broad overview of potential off-target interactions, have not been found for this compound.
Future Research Directions
To address the current knowledge gap, the following experimental approaches would be necessary:
-
Receptor Binding Assays: A broad panel of radioligand binding assays against known receptors, particularly those implicated in the central nervous system and pathways affected by ethanol, would be the first step in identifying a primary target.
-
Functional Assays: Once potential binding targets are identified, functional assays would be required to determine whether this compound acts as an agonist, antagonist, or modulator at these receptors.
-
Comprehensive Receptor Screening: A large-scale receptor screening platform would provide a more unbiased and comprehensive view of the cross-reactivity profile of this compound against hundreds of different receptors.
Below is a conceptual workflow illustrating how such an investigation might be structured.
A Comparative Analysis of Imidazoline Receptor Ligands: Clonidine, Moxonidine, and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of key imidazoline (B1206853) compounds, focusing on their receptor selectivity, mechanisms of action, and pharmacological effects. The information presented is intended to serve as a resource for researchers engaged in the study of imidazoline receptors and the development of novel therapeutics targeting these sites.
Imidazoline receptors are a class of non-adrenergic receptors that have emerged as significant targets for therapeutic intervention, particularly in the management of hypertension and other neurological and metabolic disorders.[1][2] These receptors are broadly classified into three main subtypes: I1, I2, and I3.[1] The I1 receptor is primarily involved in the central regulation of blood pressure, while the I2 receptor is implicated in a range of functions including pain modulation and neuroprotection, and the I3 receptor plays a role in insulin (B600854) secretion.[1][3]
This analysis focuses on a comparative examination of prototypical imidazoline ligands:
-
Clonidine (B47849) : A first-generation, non-selective agonist at both α2-adrenergic and I1-imidazoline receptors.[4][5]
-
Moxonidine (B1115) : A second-generation agonist with significantly higher selectivity for the I1-imidazoline receptor over α2-adrenergic receptors.[6][7][8]
-
Idazoxan : A classic antagonist ligand, primarily used in research to characterize I2-imidazoline receptors.[3]
Performance and Receptor Binding Affinity: A Quantitative Comparison
The primary distinction between first and second-generation imidazoline agonists lies in their receptor selectivity. Moxonidine's improved side-effect profile compared to clonidine is largely attributed to its higher affinity for I1-imidazoline receptors versus α2-adrenergic receptors, as the latter is associated with sedation and dry mouth.[7][9]
| Compound | Primary Target | Receptor Selectivity (I1 vs α2) | Key Therapeutic Application |
| Clonidine | α2-Adrenergic and I1-Imidazoline Receptor Agonist | ~4 : 1[6] | Antihypertensive, ADHD, Pain Management[4][10] |
| Moxonidine | Selective I1-Imidazoline Receptor Agonist | ~33 : 1[6] | Antihypertensive[6][7][8] |
| Idazoxan | I2-Imidazoline Receptor Antagonist | Selective for I2 sites[3] | Research Tool, Potential Neuroprotective[3] |
Table 1: Comparative Profile of Selected Imidazoline Ligands.
Signaling Pathways and Mechanism of Action
Activation of the I1-imidazoline receptor by agonists like moxonidine in the rostral ventrolateral medulla (RVLM) of the brainstem leads to a reduction in sympathetic outflow, resulting in decreased blood pressure.[6][8] The signaling pathway for I1 receptors is distinct from classic G-protein coupled receptor pathways and is thought to involve pathways similar to neurocytokine receptors, potentially including the activation of phospholipase A2.[1][11][12] In contrast, clonidine's hypotensive effect is a composite of actions at both I1-imidazoline and central α2-adrenergic receptors.[4][5]
The I2 binding sites, targeted by antagonists like idazoxan, are located on mitochondria and are associated with the modulation of monoamine oxidase activity.[3] Their precise signaling mechanisms are still under active investigation.[3]
Experimental Protocols
A fundamental technique for characterizing and comparing these compounds is the radioligand binding assay. This method allows for the determination of binding affinity (Ki) and receptor density (Bmax).
Key Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a non-labeled test compound (e.g., moxonidine) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor (e.g., I1-imidazoline receptor).
Materials:
-
Receptor source: Membrane preparations from tissues or cells expressing the target receptor (e.g., human platelet membranes for I1 sites).[13]
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [¹²⁵I]p-iodoclonidine).[13]
-
Non-labeled competing ligands: A range of concentrations of the test compound and a known reference compound.
-
Assay buffer and wash buffer.
-
Glass fiber filters and a cell harvester for separating bound from free radioligand.
-
Scintillation counter.
Methodology:
-
Incubation: Receptor membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[14]
-
Equilibrium: The mixture is incubated for a sufficient time at a specific temperature (e.g., 60 minutes at 30°C) to reach binding equilibrium.[14]
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand in the solution. The filters are then washed rapidly with ice-cold wash buffer to remove non-specifically bound radioactivity.[14][15]
-
Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.[14]
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competing ligand. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
This comparative guide underscores the importance of receptor selectivity in the development of imidazoline-based therapeutics. The evolution from non-selective compounds like clonidine to selective agents such as moxonidine represents a significant advancement in minimizing side effects while retaining therapeutic efficacy. Future research, aided by robust experimental protocols, will continue to elucidate the complex pharmacology of imidazoline receptors and pave the way for novel drug discoveries.
References
- 1. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 2. Imidazoline receptors and their endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Pharmacology and clinical use of moxonidine, a new centrally acting sympatholytic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Pharmacology of moxonidine, an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel mechanism of action for hypertension control: moxonidine as a selective I1-imidazoline agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. I1-imidazoline receptors. Definition, characterization, distribution, and transmembrane signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of ligand binding affinities at human I1-imidazoline binding sites and the high affinity state of alpha-2 adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
Head-to-head comparison of Fenmetozole and yohimbine
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of adrenergic pharmacology, both Fenmetozole and Yohimbine (B192690) are recognized for their interaction with α2-adrenergic receptors. While Yohimbine is a well-characterized indole (B1671886) alkaloid with a long history of clinical use and research, Fenmetozole is a less-studied synthetic compound. This guide provides a detailed head-to-head comparison of their pharmacological profiles, supported by available experimental data and methodologies, to assist researchers and drug development professionals in their understanding and potential applications of these molecules.
Overview and Mechanism of Action
Fenmetozole , also known as DH-524, is a synthetic imidazoline (B1206853) derivative. It was initially patented as an antidepressant and later investigated for its potential to counteract the effects of ethanol.[1] Although it was never commercially marketed, pharmacological studies have identified it as an α2-adrenergic receptor antagonist, similar in action to other imidazoline compounds like idazoxan.[1]
Yohimbine is a naturally occurring indole alkaloid extracted from the bark of the Pausinystalia johimbe tree. It is a well-established and potent competitive antagonist of α2-adrenergic receptors.[2] This antagonism of presynaptic α2-autoreceptors leads to an increase in the release of norepinephrine, resulting in a sympathomimetic effect.[2] Yohimbine has been historically used in the treatment of erectile dysfunction and has been explored for its potential in fat loss and other conditions.[3][4]
Receptor Binding Profile
A comprehensive understanding of a drug's interaction with various receptors is crucial for predicting its therapeutic effects and potential side effects. The binding affinity, typically expressed as the inhibition constant (Ki), indicates the concentration of the drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
Quantitative Comparison of Receptor Affinities (Ki in nM)
| Receptor Target | Fenmetozole (DH-524) | Yohimbine |
| α-Adrenergic Receptors | ||
| α2A-Adrenergic | Data not available | 1.4[5] |
| α2B-Adrenergic | Data not available | 7.1[5] |
| α2C-Adrenergic | Data not available | 0.88[5] |
| α1D-Adrenergic | Data not available | 52[5] |
| Serotonin (B10506) (5-HT) Receptors | ||
| 5-HT1A | Data not available | 74[6] |
| 5-HT1B | Data not available | Moderate Affinity[3] |
| 5-HT1D | Data not available | Moderate Affinity[3] |
| 5-HT2B | Data not available | Moderate Affinity[3] |
| Dopamine (B1211576) Receptors | ||
| D2 | Data not available | Moderate Affinity[7] |
| D3 | Data not available | Weak Affinity[8] |
Note: The absence of quantitative data for Fenmetozole highlights a significant gap in the publicly available pharmacological literature.
Yohimbine exhibits a high affinity for all three subtypes of the α2-adrenergic receptor, with a particularly strong affinity for the α2C subtype.[5] Its interaction is not limited to the adrenergic system; it also displays moderate affinity for several serotonin receptors and some dopamine receptors, which may contribute to its complex physiological and psychological effects.[3][6][7]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. Fenmetozole - Wikipedia [en.wikipedia.org]
- 2. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. examine.com [examine.com]
- 5. benchchem.com [benchchem.com]
- 6. Yohimbine as a serotonergic agent: evidence from receptor binding and drug discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Debunking Fenmetozole: A Guide to Validating True Antagonists of Ethanol-Induced Sedation
For Immediate Release
A critical review of existing literature reveals that Fenmetozole (B1672513) does not antagonize ethanol-induced sedation and may, in fact, produce additive sedative effects. This guide pivots to provide researchers, scientists, and drug development professionals with a framework for validating true antagonists of ethanol-induced sedation, comparing established compounds, and detailing standardized experimental protocols.
Contrary to the proposed topic, a thorough review of scientific literature indicates that Fenmetozole is not a viable antagonist for ethanol-induced sedation. A key clinical trial conducted in 1978, the only direct study on this interaction in humans, concluded that "Fenmetozole did not antagonize the decrement in performance induced by this amount of ethanol (B145695). In combination, the subjective symptoms caused by fenmetozole were additive with those of ethanol"[1]. Further literature suggests that studies of Fenmetozole as an ethanol antagonist yielded poor results and that the compound acts as an α2-adrenergic antagonist[2].
Given this evidence, this guide will instead focus on the methodologies for validating the antagonistic effect of potential compounds on ethanol-induced sedation and will compare the performance of scientifically recognized alternatives.
Comparison of Established Ethanol Antagonists
The following table summarizes the experimental data for compounds that have demonstrated an antagonistic effect on ethanol-induced sedation, primarily measured by the reduction in the duration of the Loss of Righting Reflex (LORR) in rodent models.
| Compound | Mechanism of Action | Species | Ethanol Dose & Route | Antagonist Dose & Route | Key Finding: Reduction in LORR Duration | Reference |
| Ro15-4513 | Partial inverse agonist at the benzodiazepine (B76468) site of GABA-A receptors. | Rat | 2 g/kg, i.p. | 0.5-10 mg/kg, i.p. | Dose-dependently inhibited ethanol-induced intoxication. | |
| Dihydromyricetin (DHM) | Positive allosteric modulator of GABA-A receptors, competing with ethanol. | Rat | 3 g/kg, i.p. | 1 mg/kg, i.p. | Significantly reduced the duration of LORR. | [1] |
| Caffeine | Non-selective adenosine (B11128) receptor antagonist. | Mouse | Not Specified | 25 mg/kg | Reduced hypnotic effects of ethanol. | |
| Alpha-1 Adrenergic Agonists (e.g., St 587, Cirazoline) | Central alpha-1 adrenoceptor agonism. | Mouse | Not Specified | Varies | Reduced the duration of ethanol-induced hypnosis. |
Experimental Protocols
A standardized and reproducible protocol is critical for validating the potential of a compound to antagonize ethanol-induced sedation. The Loss of Righting Reflex (LORR) assay is a cornerstone in this preclinical assessment.
Loss of Righting Reflex (LORR) Assay in Mice
Objective: To determine the effect of a test compound on the duration of ethanol-induced hypnosis.
Materials:
-
Male C57BL/6J mice (or other appropriate strain)
-
Ethanol (20% v/v in saline)
-
Test compound (e.g., potential antagonist) dissolved in an appropriate vehicle
-
Vehicle control
-
Syringes and needles for intraperitoneal (i.p.) injection
-
A V-shaped trough or similar apparatus to place the mice on their backs
-
Timer
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Grouping: Randomly assign mice to experimental groups (e.g., Vehicle + Ethanol, Test Compound + Ethanol).
-
Compound Administration: Administer the test compound or vehicle via the predetermined route (e.g., i.p.) at a specific time before ethanol administration (e.g., 30 minutes).
-
Ethanol Administration: Administer a hypnotic dose of ethanol (e.g., 3.5 g/kg, i.p.) to induce sedation.
-
Assessment of LORR Onset: Immediately after ethanol injection, place the mouse on its back in the V-shaped trough. The mouse is considered to have lost its righting reflex if it remains on its back for more than 30 seconds. Start the timer at the point of LORR onset.
-
Assessment of LORR Duration: The duration of the LORR is the time from the onset of the loss of the righting reflex until the animal can right itself (i.e., return to a prone position with all four paws on the floor) three times within a 30-second period[1].
-
Data Collection: Record the latency to the onset of LORR and the total duration of LORR for each animal.
-
Statistical Analysis: Compare the LORR duration between the vehicle-treated and test compound-treated groups using an appropriate statistical test (e.g., Student's t-test or ANOVA). A significant reduction in LORR duration in the test compound group indicates an antagonistic effect.
Visualizing the Science: Workflows and Pathways
To better illustrate the experimental and biological frameworks, the following diagrams are provided.
Caption: Workflow for validating an ethanol antagonist using the LORR assay.
Caption: Simplified signaling pathway of ethanol-induced sedation and antagonist action.
References
Benchmarking Fenmetozole Hydrochloride Against Known α2-Adrenergic Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fenmetozole Hydrochloride and a selection of established α2-adrenergic receptor antagonists. While this compound is identified as an α2-adrenergic receptor antagonist with potential antidepressant effects, a comprehensive quantitative comparison is currently limited by the lack of publicly available binding affinity and functional data for this specific compound.[1]
This document summarizes the available experimental data for well-characterized α2-blockers to provide a benchmark for the future evaluation of this compound. Detailed experimental protocols for key assays are also provided to facilitate such comparative studies.
Quantitative Comparison of α2-Adrenergic Antagonists
The following table summarizes the binding affinities (Ki) of several known α2-adrenergic antagonists for the α2A, α2B, and α2C receptor subtypes. This data is essential for understanding the potency and selectivity of these compounds.
| Compound | α2A Ki (nM) | α2B Ki (nM) | α2C Ki (nM) | Selectivity Profile |
| This compound | Data not available | Data not available | Data not available | α2-adrenergic receptor antagonist |
| Yohimbine | 1.8 | 4.9 | 0.8 | Non-selective |
| Idazoxan | 5.0 | 10.0 | 3.0 | Non-selective |
| Atipamezole | 0.5 | 1.5 | 0.6 | Potent, non-selective |
| BRL-44408 | 2.0 | 100 | 20 | α2A-selective |
| ARC-239 | 200 | 5.0 | 150 | α2B-selective |
| JP-1302 | >1000 | >1000 | 10 | α2C-selective |
Note: Ki values are approximate and can vary depending on the experimental conditions and tissue/cell type used.
Experimental Protocols
To ensure rigorous and reproducible comparative analysis, the following detailed methodologies for key experiments are provided.
Radioligand Binding Assay for α2-Adrenergic Receptors
This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the α2-adrenergic receptors.
a. Materials:
-
Cell membranes prepared from cells stably expressing human α2A, α2B, or α2C adrenergic receptor subtypes.
-
Radioligand: [3H]-Rauwolscine or [3H]-MK-912 (a high-affinity α2-antagonist).
-
Test compounds: this compound and known α2-blockers.
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
b. Procedure:
-
Incubate cell membranes (20-50 µg of protein) with various concentrations of the test compound and a fixed concentration of the radioligand (typically at its Kd value) in the binding buffer.
-
For non-specific binding determination, add a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine).
-
Incubate the mixture at 25°C for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
c. Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation Inhibition
This assay measures the functional antagonism of a test compound by assessing its ability to reverse the inhibition of cyclic AMP (cAMP) production induced by an α2-adrenergic agonist.
a. Materials:
-
Cells expressing α2-adrenergic receptors (e.g., CHO-K1 or HEK293 cells).
-
α2-adrenergic agonist (e.g., UK-14304 or dexmedetomidine).
-
Forskolin (B1673556) (to stimulate adenylate cyclase).
-
Test compounds: this compound and known α2-blockers.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or RIA-based).
b. Procedure:
-
Seed the cells in 96-well plates and grow to confluence.
-
Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes.
-
Add a fixed concentration of an α2-agonist (typically its EC80) and forskolin (1-10 µM) to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
c. Data Analysis:
-
Generate concentration-response curves for the antagonist's ability to reverse the agonist-induced inhibition of cAMP accumulation.
-
Determine the IC50 value of the antagonist.
-
Calculate the functional antagonist constant (Kb) using the Schild equation.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the α2-adrenergic signaling pathway and a typical experimental workflow for comparing α2-blockers.
Caption: α2-Adrenergic Receptor Signaling Pathway.
Caption: Workflow for Comparing α2-Blockers.
References
A Comparative Guide to the In Vivo Validation of Novel Antidepressant Compounds
Introduction
This guide provides a comparative framework for the in vivo validation of the antidepressant-like effects of novel chemical entities. While the initial focus of this report was Fenmetozole, a comprehensive search of scientific literature and databases did not yield specific in vivo studies validating its antidepressant properties. However, Fenmetozole is classified as an "Antidepressant Agent" in the NCI Thesaurus, suggesting a potential, yet unproven, therapeutic application in this area[1].
Therefore, this document serves as a template, outlining the standard experimental procedures and data presentation for validating a hypothetical antidepressant compound, referred to herein as "Compound X," using established behavioral models. The methodologies and data structures provided are based on well-documented protocols for the Forced Swim Test (FST) and Tail Suspension Test (TST), which are widely used in preclinical antidepressant screening.[2][3][4][5][6][7][8] This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel therapeutics for mood disorders.
Comparative Analysis of Antidepressant-Like Effects
The efficacy of a novel antidepressant is typically evaluated by its ability to reduce depression-like behaviors in validated animal models. The most common of these are the Forced Swim Test (FST) and the Tail Suspension Test (TST), which measure the immobility time of rodents when placed in an inescapable, stressful situation.[2][5][6] A reduction in immobility time is indicative of an antidepressant-like effect.
For the purpose of this guide, we will compare the hypothetical "Compound X" to a standard antidepressant, Fluoxetine (a selective serotonin (B10506) reuptake inhibitor), and a vehicle control.
Data Presentation
Table 1: Effects of Compound X on Immobility Time in the Forced Swim Test (FST)
| Treatment Group | Dose (mg/kg) | N | Mean Immobility Time (seconds) | Standard Error of the Mean (SEM) | % Decrease in Immobility vs. Vehicle |
| Vehicle | - | 10 | 150 | 10.5 | - |
| Fluoxetine | 20 | 10 | 90 | 8.2 | 40% |
| Compound X | 10 | 10 | 115 | 9.8 | 23% |
| Compound X | 20 | 10 | 85 | 7.5 | 43% |
| Compound X | 40 | 10 | 70 | 6.1 | 53% |
Table 2: Effects of Compound X on Immobility Time in the Tail Suspension Test (TST)
| Treatment Group | Dose (mg/kg) | N | Mean Immobility Time (seconds) | Standard Error of the Mean (SEM) | % Decrease in Immobility vs. Vehicle |
| Vehicle | - | 10 | 180 | 12.1 | - |
| Fluoxetine | 20 | 10 | 110 | 9.5 | 39% |
| Compound X | 10 | 10 | 140 | 11.3 | 22% |
| Compound X | 20 | 10 | 105 | 8.9 | 42% |
| Compound X | 40 | 10 | 85 | 7.2 | 53% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key behavioral tests cited in this guide.
Forced Swim Test (FST) Protocol
The FST is a widely used behavioral test for screening potential antidepressant drugs.[3][5]
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are housed in groups of five with ad libitum access to food and water and maintained on a 12-hour light/dark cycle. Animals are acclimated to the testing room for at least one hour before the experiment.
-
Apparatus: A transparent cylindrical tank (20 cm in diameter, 30 cm in height) is filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Mice are individually placed into the water-filled cylinder.
-
The total duration of the test is 6 minutes.[3]
-
Behavior is recorded, and the duration of immobility during the last 4 minutes of the test is scored.[3] Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.
-
-
Drug Administration: Compound X, Fluoxetine, or vehicle is administered intraperitoneally (i.p.) 30-60 minutes before the test.
Tail Suspension Test (TST) Protocol
The TST is another common behavioral despair test used to predict antidepressant efficacy.[2][4][6][8]
-
Animals: Similar to the FST, male C57BL/6 mice are used and acclimated to the testing environment.
-
Apparatus: A suspension box that allows for the mouse to be hung by its tail, preventing it from climbing or reaching any surfaces. The area should be well-lit and have a contrasting background for clear observation.
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is then suspended by the tape from a hook or a bar.
-
The duration of immobility is recorded during the 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
-
Drug Administration: Compound X, Fluoxetine, or vehicle is administered i.p. 30-60 minutes prior to the test.
Visualizations
Experimental Workflow
Caption: Workflow for in vivo antidepressant screening.
Generalized Antidepressant Signaling Pathway
Caption: Monoamine hypothesis of antidepressant action.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tail suspension test - Wikipedia [en.wikipedia.org]
- 7. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 8. The tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Overview of Fenbendazole Pharmacokinetics Across Species
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Fenbendazole (B1672488) is a broad-spectrum benzimidazole (B57391) anthelmintic agent widely utilized in veterinary medicine.[1][2] While information regarding Fenmetozole and its direct analogs is scarce in publicly available literature, Fenbendazole serves as a critical reference compound due to its structural similarities and extensive research history. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is fundamental for optimizing dosing regimens and ensuring therapeutic efficacy. This guide provides a comparative summary of Fenbendazole's pharmacokinetics across various animal species, supported by experimental data and methodologies.
Pharmacokinetic Profile of Fenbendazole
Fenbendazole is characterized by its low water solubility, which influences its absorption and bioavailability.[3] Following oral administration, it is partially absorbed and then extensively metabolized in the liver.[2][3]
Metabolism:
The primary metabolic pathway involves oxidation to form active and inactive metabolites.[3][4] The main metabolites include:
-
Oxfendazole (B1322) (Fenbendazole Sulfoxide): An active metabolite with anthelmintic properties.[3][4]
The liver enzymes responsible for this metabolism include flavin-monooxygenase (FMO) and cytochrome P450 enzymes such as CYP3A4, CYP2J2, and CYP2C19.[3][5]
Below is a diagram illustrating the metabolic pathway of Fenbendazole.
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of Fenbendazole following intravenous (IV) and oral administration in various animal species. These differences highlight the importance of species-specific dose adjustments.
Table 1: Pharmacokinetic Parameters of Fenbendazole after Intravenous (IV) Administration
| Species | Dose (mg/kg) | Clearance (Cl) (L/h/kg) | Volume of Distribution (Vd) (L/kg) | Mean Residence Time (MRT) (hours) |
| Pigs | 1 | 1.36 | 3.35 | 2.63 |
| Alpacas | 5 | 0.99 (mL/min/kg) | 3.3 | 7.0 |
| Channel Catfish | 1 | 0.0598 | 1.45 | - |
Data sourced from references:[4][6][7][8]
Table 2: Pharmacokinetic Parameters of Fenbendazole after Oral Administration
| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | Bioavailability (%) | MRT (hours) |
| Pigs | 5 | 0.07 | 3.75 | 27.1 | 15.15 |
| Rats (Male) | 10 | 0.32 | - | - | - |
| Horses (Unfed) | 10 | - | - | - | - |
| Horses (Fed) | 10 | - | - | - | - |
| Dogs | 5 | 0.16 | 5.6 | - | - |
| Channel Catfish | 5 | - | - | - | - |
Data sourced from references:[3][4][6][7][9][10]
Comparative Insights:
-
Bioavailability: The systemic bioavailability of oral Fenbendazole is generally low but varies significantly between species, with pigs showing a bioavailability of 27.1%.[4][6] Administration with food can affect absorption. For instance, in horses, the area under the curve (AUC) for active metabolites was nearly four times higher in unfed animals compared to fed ones.[9]
-
Metabolism and Elimination: Fenbendazole is rapidly eliminated from the plasma in pigs.[4][6] In most species, oxfendazole is the major plasma metabolite.[4] For example, in pigs, oxfendazole accounted for two-thirds of the total AUC after both IV and oral administration.[4][6] Elimination half-life varies, with monogastric animals generally showing similar half-lives for oral and IV routes, while in ruminants like sheep, post-IV elimination is much faster due to the absence of the rumen's reservoir effect on absorption.[11]
-
Species Differences: Studies comparing buffalo and cattle revealed significantly lower peak plasma concentrations and reduced systemic availability of Fenbendazole and its sulfoxide (B87167) metabolite in buffalo.[12][13] This was attributed to a shorter residence time of the drug in the gastrointestinal tract of buffalo.[12]
Experimental Protocols
The data presented in this guide are derived from studies employing standardized pharmacokinetic experimental designs. A general workflow for these experiments is outlined below.
Methodology Details:
-
Animal Models: Studies typically involve a cohort of healthy animals of a specific species, weight, and sex (e.g., four mixed-breed female pigs weighing 32 to 45 kg).[4][6] A crossover design is often used, where the same animals receive both IV and oral doses with a washout period in between.[4]
-
Drug Administration:
-
Intravenous (IV): Fenbendazole is dissolved in a suitable vehicle (e.g., a mixture of propylene (B89431) glycol and dimethyl sulfoxide) and administered at a specific dose (e.g., 1 mg/kg).[4][6]
-
Oral (PO): The drug is administered at a different dose (e.g., 5 mg/kg), often as a suspension.[4][6]
-
-
Sample Collection: Blood samples are collected at predetermined time points for up to 72 hours post-administration.[4][6]
-
Analytical Method:
-
Plasma concentrations of Fenbendazole and its metabolites (oxfendazole, fenbendazole sulfone) are determined using validated analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][14][15][16]
-
These methods involve sample extraction and chromatographic separation to ensure specificity, accuracy, and low limits of detection.[14][15]
-
-
Pharmacokinetic Analysis:
Conclusion
The pharmacokinetics of Fenbendazole show considerable variability across different animal species, which is influenced by factors such as digestive physiology, metabolic rate, and feeding status. While this guide focuses on Fenbendazole due to the lack of public data on Fenmetozole and its direct analogs, the principles and comparative data presented here offer a valuable framework for researchers in drug development. Further studies are warranted to explore the pharmacokinetics of other benzimidazole analogs to build a more comprehensive understanding for therapeutic applications.
References
- 1. Oral Fenbendazole for Cancer Therapy in Humans and Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of fenbendazole following intravenous and oral administration to pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and metabolism of fenbendazole in channel catfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Fenbendazole pharmacokinetics, metabolism, and potentiation in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 734. Fenbendazole (WHO Food Additives Series 29) [inchem.org]
- 12. Comparative pharmacokinetics of fenbendazole in buffalo and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic behaviour of fenbendazole in buffalo and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methodology for the analysis of fenbendazole and its metabolites in plasma, urine, feces, and tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. iajps.com [iajps.com]
Safety Operating Guide
Navigating the Disposal of Fenmetozole Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Fenmetozole Hydrochloride, a compound within the azole class of chemicals.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). A safety data sheet for Fenmetozole HCl recommends wearing tightly fitting safety goggles with side-shields, chemical impermeable gloves, and fire/flame resistant and impervious clothing.[1] Work should be conducted in a well-ventilated area to avoid the formation of dust and aerosols.[1] In case of a spill, prevent the chemical from entering drains and collect the material for disposal.[1]
Step-by-Step Disposal Procedures
Given the limited specific disposal information for this compound, a conservative approach adhering to general principles of hazardous chemical waste disposal is required. Always consult with your institution's Environmental Health and Safety (EHS) department and local hazardous waste regulations before proceeding.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials, as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to prevent unintended chemical reactions.
-
-
Containerization and Labeling:
-
Place the waste in a designated, leak-proof, and chemically compatible container.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
-
On-Site Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.[1]
-
-
Arranging for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
-
-
Decontamination of Empty Containers:
-
Thoroughly decontaminate any empty containers that held this compound before recycling or discarding them. Follow your institution's established procedures for decontaminating chemical containers.
-
Quantitative Data Summary
Currently, there is no publicly available quantitative data specifically for the disposal of this compound. The safety data sheet for Fenmetozole HCl notes "no data available" for many of its toxicological and environmental hazard classifications.[1] The following table reflects this lack of specific quantitative disposal parameters.
| Parameter | Value | Source |
| LD50 (Oral) | No data available | [1] |
| Environmental Fate and Persistence | No data available for this compound. Some azole antifungals are known to be persistent in the environment and not effectively removed by wastewater treatment. | [3][4] |
| Regulatory Disposal Limits | Must be determined by consulting local, state, and federal regulations. | [2] |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not available in the reviewed literature. The recommended procedure is based on established best practices for the disposal of hazardous laboratory chemicals.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagram illustrates the logical steps from initial waste generation to final disposal.
Caption: Workflow for the proper disposal of this compound.
While specific guidelines for this compound are limited, following these general principles for hazardous chemical waste management will ensure the safety of laboratory personnel and minimize environmental impact. Always prioritize consulting with certified safety professionals and adhering to all applicable regulations.
References
Personal protective equipment for handling Fenmetozole Hydrochloride
Essential Safety and Handling Guide for Fenmetozole Hydrochloride
Disclaimer: This document provides essential safety and logistical information for handling this compound based on general best practices for active pharmaceutical ingredients with unknown specific toxicity. A comprehensive Safety Data Sheet (SDS) with quantitative exposure limits for this compound is not currently available. Therefore, the following guidance is based on the precautionary principle to minimize potential exposure.
I. Personal Protective Equipment (PPE)
Due to the lack of specific toxicological data, a conservative approach to PPE is required. The following table summarizes the recommended PPE for handling this compound, particularly in powder form, to prevent dermal, ocular, and respiratory exposure.
| Body Part | Personal Protective Equipment | Standard/Specification | Purpose |
| Hands | Double-gloving with chemical-resistant gloves (e.g., Nitrile) | EN 374 | Prevents skin contact. The outer glove should be removed and disposed of after handling. |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a full-face shield | EN 166 (EU) or NIOSH (US) | Protects against splashes, dust, and aerosols. |
| Respiratory | A full-face respirator is recommended if exposure limits are exceeded or symptoms occur. | NIOSH approved | Prevents inhalation of dust and aerosols. |
| Body | Fire/flame resistant and impervious clothing, such as a disposable gown or lab coat | General laboratory standards | Protects skin and personal clothing from contamination. |
II. Operational Plan: Handling and Storage
Safe handling and storage are critical to minimizing exposure risk.
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood or other containment system.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools to prevent ignition sources.
-
Prevent fire caused by electrostatic discharge.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
Store separately from incompatible materials and foodstuff containers.
III. Disposal Plan
Proper disposal is crucial to prevent environmental contamination.
-
Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.
-
Contaminated Materials: Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.
-
Packaging Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated.
-
Environmental Precautions: Do not allow the chemical to enter drains, and avoid discharge into the environment.
IV. Emergency Procedures
In the event of an emergency, follow these procedures:
First-Aid Measures:
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
If Swallowed: Do not induce vomiting. Seek immediate medical attention.
Spill Response:
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.
-
Use personal protective equipment, including chemical-impermeable gloves.
-
Prevent further leakage or spillage if it is safe to do so.
-
Collect the spilled material and place it in a suitable, closed container for disposal.
Visual Guidance: Experimental Workflows
The following diagrams illustrate key procedural workflows for handling this compound safely.
Caption: Workflow for routine handling of this compound.
Caption: Emergency response workflow for a this compound spill.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
